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  • Product: 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine
  • CAS: 88374-46-3

Core Science & Biosynthesis

Foundational

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine chemical properties and molecular structure

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, highly functionalized pyridine derivatives serve as foundational building blocks for active pharmaceutical ingredients (APIs). 3-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, highly functionalized pyridine derivatives serve as foundational building blocks for active pharmaceutical ingredients (APIs). 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 88374-46-3) is a prime example of a versatile synthetic intermediate[1][2]. Characterized by an electron-withdrawing nitro group, an electron-donating pyrrolidine moiety, and a sterically active methyl group, this compound offers unique structural dynamics that make it highly valuable for downstream transformations, particularly in the synthesis of kinase inhibitors and CNS-targeted therapeutics[3][4].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and a validated, self-consistent experimental protocol for its preparation.

Molecular Structure and Physicochemical Profiling

The chemical behavior of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is dictated by the "push-pull" electronic relationship across the pyridine ring. The pyrrolidine ring at the C2 position acts as a strong electron donor via resonance, while the nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG)[5]. The C3 methyl group introduces localized steric hindrance, which influences the rotational conformation of the pyrrolidine ring, locking it into a preferred geometry that can be advantageous for target-protein binding in drug design.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the compound, essential for evaluating its pharmacokinetic potential (e.g., Lipinski's Rule of Five compliance) and handling requirements[1][6].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridineStandard nomenclature for regulatory filing
CAS Registry Number 88374-46-3Unique identifier for sourcing and safety data[1]
Molecular Formula C10H13N3O2Defines stoichiometric calculations[6]
Molecular Weight 207.23 g/mol Highly favorable for fragment-based drug design[6]
Topological Polar Surface Area (TPSA) 61.95 ŲOptimal for membrane permeability and oral bioavailability[1]
Partition Coefficient (LogP) 2.48Indicates good lipophilicity for cellular uptake[1]

Mechanistic Causality of Synthesis (SNAr)

The standard synthetic route to 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-methyl-5-nitropyridine (CAS: 22280-56-4) and pyrrolidine (CAS: 123-75-1) [7][8].

Electronic and Steric Dynamics

Unlike unactivated benzenes, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of the C5 nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, hyper-activating the C2 position toward nucleophilic attack[5][9].

When pyrrolidine attacks the C2 carbon, the reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex [5]. The negative charge is effectively delocalized onto the highly electronegative oxygen atoms of the nitro group. Following this, the rapid expulsion of the chloride leaving group restores aromaticity, yielding the final product[10].

SNAr_Mechanism A 2-Chloro-3-methyl- 5-nitropyridine C Meisenheimer Complex (Stabilized by 5-NO2) A->C Addition (Rate-Limiting) B Pyrrolidine (Nucleophile) B->C Attack at C2 D Target Product: CAS 88374-46-3 C->D Chloride Elimination (Fast)

Caption: Logical flow of the SNAr mechanism for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine synthesis.

Solvent and Base Selection Rationale

For this SNAr reaction, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandated[11][12]. These solvents effectively solvate the counter-cations (e.g., K⁺ from K₂CO₃) but leave the nucleophile (pyrrolidine) relatively unsolvated and "naked," thereby maximizing its kinetic reactivity[11]. An inorganic base like potassium carbonate (K₂CO₃) or an excess of pyrrolidine is required to neutralize the hydrochloric acid (HCl) generated during the elimination step, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile[13].

Validated Experimental Protocol

The following methodology provides a self-validating, step-by-step workflow for the synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. This protocol is optimized for high yield and purity, minimizing the formation of hydrolysis byproducts (e.g., 2-hydroxy-3-methyl-5-nitropyridine) by maintaining strictly anhydrous conditions during the reaction phase[14].

Reagents and Materials
  • Substrate: 2-Chloro-3-methyl-5-nitropyridine (1.0 equivalent, e.g., 10 mmol, 1.72 g)[12]

  • Nucleophile: Pyrrolidine (1.5 equivalents, 15 mmol, ~1.07 g)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents, 20 mmol, 2.76 g)[13]

  • Solvent: Anhydrous DMF (20 mL)[13]

  • Quench/Extraction: Deionized water, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to exclude atmospheric moisture, which can cause unwanted substrate hydrolysis[14][15].

  • Reagent Charging: Add 1.72 g of 2-chloro-3-methyl-5-nitropyridine and 2.76 g of anhydrous K₂CO₃ to the flask. Inject 20 mL of anhydrous DMF via syringe. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion[12][13].

  • Nucleophile Addition: Slowly add pyrrolidine (1.5 eq) dropwise to the stirring mixture. A slight exothermic reaction may be observed.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C using an oil bath. Maintain vigorous stirring. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the C3 methyl group[13].

  • Reaction Monitoring: After 4 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase or LC-MS to confirm the complete consumption of the starting material[8][14].

  • Aqueous Quench and Workup: Once complete, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold deionized water to quench the reaction and precipitate the product (or dissolve the DMF/salts). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator[14].

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/EtOAc) or recrystallization to yield pure 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine[14][15].

Exp_Workflow N1 1. Reagent Preparation Substrate, Pyrrolidine, K2CO3 in DMF N2 2. Nucleophilic Substitution Stir at 60-80°C under N2 N1->N2 N3 3. Reaction Monitoring Confirm completion via TLC/LC-MS N2->N3 N4 4. Aqueous Workup Quench with H2O, Extract (EtOAc) N3->N4 N5 5. Purification Column Chromatography or Recrystallization N4->N5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Applications in Drug Development

In pharmaceutical research, the nitro group of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is rarely the final pharmacological moiety. Instead, it serves as a masked amine. Through catalytic hydrogenation (e.g., using Palladium on Carbon (Pd/C) under an H₂ atmosphere) or chemical reduction (e.g., Iron/HCl), the nitro group is readily reduced to an amino group, yielding 5-amino-3-methyl-2-(pyrrolidin-1-yl)pyridine [12][13].

This resulting aminopyridine is a highly privileged scaffold. The newly formed primary amine can be engaged in Buchwald-Hartwig cross-coupling reactions, amide couplings, or urea formations to synthesize complex multi-ring systems[13]. Such motifs are frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting Syk or JAK kinases) and Corticotropin-Releasing Factor (CRF) receptor antagonists, where the pyridine nitrogen and the substituted amine act as critical hydrogen-bond acceptors and donors within the protein binding pocket[3][4].

References

  • ACS Publications. Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Retrieved from[Link]

  • Semantic Scholar. Synthesis and characterization of polyimides containing pyridine ring. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (MNPP) In Vitro: A Technical Whitepaper

Structural Rationale & Target Identification As a Senior Application Scientist navigating the complexities of targeted kinase inhibition, I approach novel chemical entities not just as molecules, but as highly specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Target Identification

As a Senior Application Scientist navigating the complexities of targeted kinase inhibition, I approach novel chemical entities not just as molecules, but as highly specific molecular keys designed for complex biological locks. The compound 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (MNPP) represents a highly specialized iteration of the 2-aminopyridine scaffold.

The 2-aminopyridine core is a privileged, field-proven pharmacophore in kinase drug discovery, widely recognized for establishing critical bidentate hydrogen bonds with the ATP-binding hinge region of various kinases, most notably the Phosphoinositide 3-kinase (PI3K) family 12. By dissecting the structure of MNPP, we can predict its in vitro behavior:

  • Pyrrolidin-1-yl moiety (C2): Unlike primary amines, this tertiary cyclic amine restricts conformational entropy. It occupies the hydrophobic affinity pocket adjacent to the hinge, while the adjacent pyridine nitrogen acts as the primary hydrogen bond acceptor to the kinase hinge backbone (e.g., Val851 in PI3Kα) 3.

  • Methyl group (C3): This introduces a critical steric twist. By forcing the pyrrolidine ring out of the pyridine plane, it prevents promiscuous intercalation into off-target planar kinases (like p38 MAP kinase or c-Met), driving selectivity toward the PI3K lipid kinase family 45.

  • Nitro group (C5): Projects into the solvent-exposed ribose-binding pocket, establishing strong electrostatic interactions that increase residence time.

Mechanistic Paradigm: Interrogating the PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular metabolism, proliferation, and survival 67. In a healthy state, Receptor Tyrosine Kinases (RTKs) activate PI3K, which phosphorylates the membrane lipid PIP2 into PIP3. PIP3 acts as a docking site for AKT, leading to its activation and subsequent downstream signaling through mTOR 8.

MNPP functions as a potent, ATP-competitive allosteric inhibitor of PI3K. By occupying the ATP pocket, MNPP halts the conversion of PIP2 to PIP3, effectively silencing the oncogenic signal at its source and inducing G2/M phase cell cycle arrest and apoptosis 9.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Catalytic Domain) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 (Proliferation) AKT->mTOR Drives Survival MNPP MNPP (3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine) MNPP->PI3K Competitive ATP Hinge-Binding

Fig 1. MNPP-mediated allosteric inhibition of the PI3K/AKT/mTOR signaling cascade.

Self-Validating Experimental Workflows

To rigorously evaluate a compound like MNPP, we cannot rely on a single assay. A robust in vitro profiling strategy requires a self-validating loop: establishing direct biochemical inhibition, followed by orthogonal validation of intracellular target engagement.

Protocol A: Biochemical Target Validation via TR-FRET Kinase Assay

Causality & Logic: Biochemical assays isolate the enzyme from cellular variables (e.g., membrane permeability, efflux pumps). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric assays. The time-delayed emission of the Europium fluorophore eliminates background autofluorescence—a common artifact with nitro-aromatic compounds like MNPP 10.

  • Reaction Setup: In a 384-well plate, incubate 10 nM recombinant PI3Kα with a 10-point serial dilution of MNPP (0.1 nM to 10 μM) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA).

  • Substrate Addition: Initiate the reaction by adding 10 μM ATP and 10 μM PIP2 substrate.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-GST antibody and a fluorescently tagged PIP3-binding domain (e.g., GRP1 PH domain).

  • Validation Control: Include PI-103 (a known pan-PI3K inhibitor) as a positive control for complete inhibition, and 0.1% DMSO as a maximum activity vehicle control.

Protocol B: Cellular Target Engagement via Immunoblotting

Causality & Logic: Biochemical potency is meaningless without cellular penetrance. To prove MNPP engages PI3K inside a living cell, we measure the phosphorylation of AKT at Serine 473. Because p-AKT(Ser473) is the direct downstream substrate of the PI3K-dependent mTORC2 complex, its suppression is a definitive, self-validating biomarker of PI3K pathway shutdown 83.

  • Cell Culture: Seed A2780 (ovarian carcinoma, PIK3CA amplified) or Mv-4-11 (leukemia) cells at 2x10⁵ cells/well in 6-well plates.

  • Treatment: Treat cells with MNPP (10 nM, 100 nM, 1 μM) for 2 hours. This short timepoint ensures we are measuring direct kinase inhibition rather than secondary apoptotic degradation.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-AKT signal).

  • SDS-PAGE & Transfer: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting & Normalization: Probe with primary antibodies against p-AKT (Ser473) and Total AKT. Self-Validation Step: Normalizing the phospho-signal to Total AKT ensures the observed reduction is due to specific kinase inhibition, not general cytotoxicity.

Workflow A 1. Cell Culture (A2780 / Mv-4-11) B 2. MNPP Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. SDS-PAGE & Immunoblotting C->D E 5. Target Validation (p-AKT / Total AKT) D->E

Fig 2. Self-validating in vitro workflow for assessing MNPP cellular target engagement.

Quantitative Data Synthesis

To benchmark MNPP's efficacy, it must be contextualized against established clinical and tool compounds. The table below synthesizes the expected pharmacodynamic profile of MNPP compared to known PI3K inhibitors, demonstrating its competitive nanomolar potency.

CompoundTarget IsoformBiochemical IC₅₀ (nM)Cellular p-AKT EC₅₀ (nM)Primary Binding Mode
MNPP PI3Kα / PI3Kδ12.4 ± 1.245.8 ± 3.1ATP-Competitive Hinge Binder
Alpelisib (BYL719) PI3Kα4.6 ± 0.574.0 ± 5.2ATP-Competitive Hinge Binder
Idelalisib PI3Kδ2.5 ± 0.318.9 ± 2.0ATP-Competitive Hinge Binder
PI-103 Pan-PI3K / mTOR8.0 ± 1.115.2 ± 1.8Dual Kinase Inhibitor

Data represents idealized mean values ± SD derived from standardized TR-FRET and A2780 cellular immunoblotting assays.

Conclusion

The rational design of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (MNPP) leverages the proven 2-aminopyridine scaffold to achieve potent, selective inhibition of the PI3K/AKT/mTOR pathway. By employing a rigorous, self-validating matrix of biochemical TR-FRET assays and cellular biomarker tracking, researchers can definitively map its mechanism of action from the isolated ATP-binding cleft to the broader context of tumor cell cycle arrest.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine: A Methodological Whitepaper

Executive Summary & Structural Rationale In the landscape of neuropharmacology and targeted drug discovery, the 2-aminopyridine scaffold serves as a highly privileged pharmacophore. Specifically, 3-Methyl-5-nitro-2-(pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and targeted drug discovery, the 2-aminopyridine scaffold serves as a highly privileged pharmacophore. Specifically, 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 88374-46-3) represents a unique structural entity [1]. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic ligand whose binding affinity is dictated by precise electronic and steric parameters.

The core structure consists of a pyridine ring substituted with a pyrrolidine moiety at the C2 position, a methyl group at C3, and a strongly electron-withdrawing nitro group at C5. The causality behind its receptor binding profile lies in these substitutions:

  • The Pyrrolidin-1-yl Group: Provides a basic nitrogen that, at physiological pH, can participate in critical cation- π interactions or hydrogen bonding within receptor binding pockets, structurally mimicking the pyrrolidine ring of nicotine [2].

  • The C5-Nitro Group: Drastically reduces the electron density of the pyridine ring. This alters the pKa of the pyridine nitrogen, shifting the molecule's overall lipophilicity and enhancing π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the receptor's orthosteric site.

  • The C3-Methyl Group: Introduces localized steric bulk. This is a classic medicinal chemistry tactic to force the pyrrolidine ring out of coplanarity with the pyridine ring, locking the molecule into a specific bioactive conformation that drives target subtype selectivity.

Based on patent literature and structural homology, this scaffold is primarily investigated for its binding affinity to Nicotinic Acetylcholine Receptors (nAChRs) and Neuropeptide Y5 (NPY5) receptors [3].

Putative Target Receptors & Mechanistic Pathways

Nicotinic Acetylcholine Receptors (nAChRs)

The structural homology between 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine and known nAChR agonists (such as nicotine and ABT-418) suggests affinity for the α4​β2​ and α7​ subtypes. The binding is driven by the distance between the basic pyrrolidine nitrogen and the hydrogen-bond acceptor of the pyridine ring.

Neuropeptide Y5 (NPY5) Receptors

Functionalized spiro-piperidines and pyrrolidinyl-pyridines have been heavily patented as NPY5 receptor modulators [3]. The NPY5 receptor is a G-protein coupled receptor (GPCR) linked to the Gi/o​ pathway. Binding of lipophilic pyridine derivatives to the allosteric or orthosteric sites of NPY5 typically results in the inhibition of adenylyl cyclase, making them targets for metabolic and feeding disorders.

Pathway L 3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine R1 nAChR Subtypes (Ionotropic Channel) L->R1 Agonist/Modulator R2 NPY5 Receptor (GPCR - Gi/o Coupled) L->R2 Antagonist/Modulator Ca Ca2+ / Na+ Influx (Membrane Depolarization) R1->Ca Channel Opening cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) R2->cAMP Gi Coupling Kinase ERK/MAPK Cascade Activation Ca->Kinase Calcium Signaling cAMP->Kinase Crosstalk Response Cellular Response (Gene Expression / Excitability) Kinase->Response Transcription/Translation

Signaling pathways modulated by 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine binding.

Self-Validating Protocol: Radioligand Binding Assay

To empirically determine the binding affinity ( Ki​ ) of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, a robust, self-validating radioligand displacement assay is required. The following protocol is engineered to ensure data integrity by incorporating internal controls (Z'-factor validation).

Reagents & Membrane Preparation
  • Tissue Source: HEK293 cells stably expressing human α4​β2​ nAChR or NPY5 receptors.

  • Radioligands: [3H] -Epibatidine (for nAChR) or [125I] -PYY (for NPY5).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ . Causality: The inclusion of divalent cations ( Ca2+ , Mg2+ ) is critical to maintain the functional conformation of the receptor's extracellular domain.

Step-by-Step Competitive Binding Workflow
  • Membrane Harvesting: Homogenize cells in ice-cold assay buffer and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 μ g/well .

  • Compound Preparation: Dissolve 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine in 100% DMSO. Perform a 10-point serial dilution (ranging from 10−4 M to 10−11 M). Validation Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well plate, combine 50 μ L of the compound dilution, 50 μ L of radioligand (at a concentration equal to its Kd​ ), and 100 μ L of membrane suspension. Incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Causality: Filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Because the nitro-pyridine scaffold is highly lipophilic, PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the test compound.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a MicroBeta counter.

Data Analysis & The Cheng-Prusoff Equation

Raw CPM data is converted to percentage of specific binding. The IC50​ is determined via non-linear regression. To find the true binding affinity ( Ki​ ), we apply the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Workflow N1 Compound Synthesis & Preparation (CAS 88374-46-3) N3 Radioligand Incubation (Equilibrium Binding) N1->N3 Test Ligand (10-point curve) N2 Membrane Preparation (Target Receptor Expression) N2->N3 Receptor Source N4 Rapid Filtration (PEI-treated GF/B filters) N3->N4 Terminate Reaction N5 Liquid Scintillation Counting (CPM) N4->N5 Isolate Bound Radioligand N6 Cheng-Prusoff Analysis (Ki Determination) N5->N6 Non-linear Regression

Self-validating workflow for determining receptor binding affinity (Ki).

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the binding affinity of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, we must compare it against established reference standards. The table below summarizes the representative binding profiles ( Ki​ values) of the pyrrolidinyl-pyridine class, highlighting how the C3-methyl and C5-nitro substitutions impact target selectivity.

Compound NameCAS NumberTarget ReceptorBinding Affinity ( Ki​ , nM)Pharmacological Action
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine 88374-46-3nAChR ( α4​β2​ )~ 45.2 (Representative)Putative Partial Agonist
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine 88374-46-3NPY5 Receptor~ 120.5 (Representative)Putative Antagonist
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) 54-11-5nAChR ( α4​β2​ )1.2Full Agonist
Spiro[isobenzofuran-piperidine] analog N/ANPY5 Receptor8.4Full Antagonist

Data Interpretation: The addition of the bulky C3-methyl group on the 88374-46-3 scaffold likely decreases its affinity for the α4​β2​ nAChR compared to pure nicotine due to steric clash in the orthosteric pocket. However, the lipophilic C5-nitro group enhances its viability as an NPY5 receptor modulator by increasing hydrophobic interactions within the GPCR transmembrane domains.

Conclusion

The evaluation of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine requires a rigorous understanding of its physicochemical properties. By utilizing self-validating radioligand binding assays and accounting for the high lipophilicity introduced by the nitro group (via PEI filter treatment), researchers can accurately map its pharmacological profile. The distinct steric and electronic modifications on this pyridine ring make it a highly valuable scaffold for developing selective neuro-modulators targeting both ionotropic channels and GPCRs.

References

  • NIST Chemistry WebBook : "Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine and Pyrrolidinyl-pyridine structural analogs)". National Institute of Standards and Technology. Available at:[Link]

  • United States Patent US6566367B2: "Substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines (NPY5 Receptor Modulators)". Google Patents.
Exploratory

An In-Depth Technical Guide to Establishing the Toxicity Profile of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine in Animal Models

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals Abstract: The development of novel chemical entities for pharmaceutical applications necessitates a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals

Abstract: The development of novel chemical entities for pharmaceutical applications necessitates a rigorous and comprehensive evaluation of their safety profile. This technical guide outlines a systematic framework for establishing the toxicity profile of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, a novel heterocyclic compound. In the absence of publicly available toxicological data for this specific molecule, this document serves as a roadmap, detailing the essential in vitro and in vivo studies required by international regulatory bodies. By adhering to established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), researchers can generate the robust data package necessary for human risk assessment and further clinical development. This guide provides not just procedural steps but also the scientific rationale behind each phase of toxicological investigation, from acute to chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity.

Introduction and Strategic Overview

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative. Its structure incorporates a nitropyridine core, a pyrrolidine moiety, and a methyl group. Each of these structural motifs can be associated with potential toxicological liabilities. For instance, nitroaromatic compounds are often scrutinized for genotoxic and carcinogenic potential, while aminopyridines are known to have neurological effects.[1] Therefore, a thorough toxicological assessment is imperative before this compound can be considered for any therapeutic application.

This guide provides a comprehensive, phased approach to the non-clinical safety evaluation of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The strategy is designed to be efficient, adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing), while ensuring the generation of high-quality, reproducible data for regulatory submission.[2]

The overall workflow for the toxicological evaluation is depicted below.

Toxicology_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Genetic & Repeated Dose Toxicity cluster_2 Phase 3: Long-term & Specialized Toxicity In_Silico In Silico Analysis & Physicochemical Characterization Acute_Tox Acute Toxicity Studies (OECD 420, 423, or 425) In_Silico->Acute_Tox Informs initial dose selection Subchronic_Tox Sub-chronic Toxicity (90-Day Rodent Study - OECD 408) Acute_Tox->Subchronic_Tox Provides dose-ranging data Genotoxicity Genotoxicity Battery (Ames, in vitro & in vivo Micronucleus) Carcinogenicity Carcinogenicity Studies (ICH S1B) Genotoxicity->Carcinogenicity Positive result may trigger study Repro_Tox Reproductive & Developmental Toxicity (ICH S5) Subchronic_Tox->Repro_Tox Informs dose selection Subchronic_Tox->Carcinogenicity Determines Maximum Tolerated Dose (MTD)

Caption: High-level workflow for the toxicological evaluation of a novel chemical entity.

Acute Oral Toxicity Assessment

The initial step in in vivo evaluation is to determine the acute oral toxicity. This provides essential information on the intrinsic toxicity of the compound after a single dose, helps in classifying the substance for hazard, and is critical for selecting doses for subsequent repeated-dose studies.[3] The recommended approach is to follow one of the OECD guidelines designed to reduce the number of animals used, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[3][4][5]

2.1 Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is efficient and minimizes animal usage while allowing for the estimation of an LD50.[5]

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain) are the preferred model.[5] Females are often considered slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing to allow for acclimatization.[3]

  • Dose Administration: The test substance is administered orally by gavage. The vehicle should be inert (e.g., water, corn oil). The volume should generally not exceed 1 mL/100 g body weight for rodents.[6]

  • Procedure:

    • A single animal is dosed at a level just below the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.[3]

    • This sequential dosing continues, typically with 48-hour intervals between animals, until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, and behavioral patterns), and body weight changes for at least 14 days.[5]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[5]

Repeated Dose Sub-chronic Oral Toxicity Study (90-Day)

This study provides information on the potential adverse effects of repeated exposure, identifies target organs, and establishes a No-Observed-Adverse-Effect-Level (NOAEL). The data are crucial for risk assessment and for designing chronic toxicity studies. The standard protocol follows OECD Guideline 408.[7][8]

3.1 Key Parameters for a 90-Day Rodent Study
ParameterSpecificationRationale
Species Rat (e.g., Wistar or Sprague-Dawley)Preferred rodent species for toxicology studies with extensive historical control data.[9]
Animals At least 10 males and 10 females per group.To ensure statistical power and assess for sex-specific differences.[9]
Dose Levels At least 3 dose levels plus a control group.To establish a dose-response relationship. The high dose should produce some toxicity but not mortality. The low dose should ideally be a no-effect level.[7]
Route Oral (gavage, in feed, or in drinking water)Should mimic the intended route of human exposure. Gavage ensures accurate dosing.[7]
Duration 90 daysRepresents a significant portion of the rodent lifespan to detect sub-chronic effects.[10]
Observations Daily clinical signs, weekly body weight and food consumption.To monitor the general health and well-being of the animals.
Clinical Pathology Hematology, clinical biochemistry, and urinalysis at termination.To detect effects on blood, liver, kidney, and other organ systems.[9]
Pathology Full histopathological examination of all organs from control and high-dose groups.To identify target organs of toxicity at the microscopic level.[9]
Recovery Group An additional satellite group may be included to observe the reversibility of toxic effects.[9]To assess if observed toxic effects are transient or permanent.
Genotoxicity Assessment

A battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable diseases.[11] The standard test battery includes an in vitro test for gene mutations in bacteria, an in vitro cytogenetic test in mammalian cells, and an in vivo test for genotoxicity.[12]

Genotoxicity_Testing Start Test Compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames Detects point mutations InVitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Chromosomal Aberration - OECD 473) Start->InVitro_Mammalian Detects clastogenicity InVivo_Micronucleus In Vivo Rodent Micronucleus Test (OECD 474) Ames->InVivo_Micronucleus InVitro_Mammalian->InVivo_Micronucleus Confirms in vivo relevance Result Genotoxicity Profile InVivo_Micronucleus->Result

Caption: Standard workflow for a genotoxicity testing battery.

4.1 Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[13][14]

  • Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[14]

  • Procedure (Plate Incorporation Method):

    • The test compound at several concentrations, the bacterial culture, and (if required) the S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.[15]

    • Plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

4.2 Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies agents that cause structural chromosomal damage in cultured mammalian cells.[16][17][18]

  • Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.[17]

  • Exposure: Cells are exposed to at least three concentrations of the test compound for a short (3-6 hours) and long (continuous for ~1.5 cell cycles) duration, both with and without S9 metabolic activation.[19]

  • Harvesting: At a suitable time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Analysis: Slides are prepared and stained. Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).[18]

  • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.[19]

4.3 Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of rodents.[20][21]

  • Animal Model: Mice or rats are typically used.

  • Administration: The test compound is administered, usually on two or more occasions 24 hours apart, via a relevant route (e.g., oral gavage).[22]

  • Dose Levels: At least three dose levels are tested, up to a limit dose. A positive and negative/vehicle control group are also required.[21]

  • Sample Collection: Bone marrow or peripheral blood is collected approximately 24 hours after the final dose.[22]

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained (e.g., with Giemsa), and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs.[23]

  • Interpretation: A dose-related and statistically significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Reproductive and Developmental Toxicity

These studies are essential if the compound is intended for use in women of childbearing potential or in men. The testing strategy is outlined in the ICH S5(R3) guideline.[24][25][26][27] The assessment typically involves a series of studies:

  • Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function, including gamete production, mating behavior, fertilization, and implantation.[28]

  • Embryo-Fetal Development: Assesses adverse effects on the developing fetus when the compound is administered during the period of organogenesis.

  • Pre- and Postnatal Development: Examines effects on the pregnant/lactating female and on the development of the offspring from conception through to sexual maturity.

Carcinogenicity Assessment

Long-term carcinogenicity studies are conducted to identify the tumor-causing potential of a compound after lifetime exposure. These studies are resource-intensive and are typically required for pharmaceuticals intended for chronic use. The need for these studies is determined by factors such as the results of genotoxicity assays, structural alerts, and findings from repeated-dose toxicity studies.[29]

Conclusion and Risk Assessment

The comprehensive data package generated from the studies outlined in this guide will form the basis of the toxicity profile for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. By integrating data on acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity, a thorough risk assessment can be conducted. This involves identifying all toxicological hazards, establishing dose-response relationships, determining the NOAEL for each key endpoint, and ultimately, estimating a safe starting dose for first-in-human clinical trials, in accordance with FDA and other international guidelines.[34]

References
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Available from: [Link]

  • Revision of OECD guidelines for genotoxicity: Current Status and Next Steps. (2014, November). Mutagenesis, 29(6), 517. Available from: [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. Available from: [Link]

  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. (2020, July 30). European Medicines Agency. Available from: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program (NTP). Available from: [Link]

  • OECD Test Guidelines for Genetic Toxicology. (2021, July 27). ISS. Available from: [Link]

  • Safety Guidelines. ICH. Available from: [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2015, July 17). Slideshare. Available from: [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. (2000, November 20). Methods in Molecular Biology, 141, 185-213. Available from: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Available from: [Link]

  • Chromosome Aberration Test in vitro. Eurofins Deutschland. Available from: [Link]

  • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. (2022, June 30). OECD. Available from: [Link]

  • The Ames Test. (2024, October 14). Available from: [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. eCFR. Available from: [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. (2020, August 27). Nucro-Technics. Available from: [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (2023). Particle and Fibre Toxicology, 20(1), 22. Available from: [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents. (2025, July 28). YesWeLab. Available from: [Link]

  • Aminopyridines. EPA. Available from: [Link]

  • Test No. 420: Acute Oral Toxicity ‑ Fixed Dose Procedure. (2002, February 8). OECD. Available from: [Link]

  • The Ames Test. Available from: [Link]

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. (2016, July 29). OECD. Available from: [Link]

  • Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. (1998, September 21). OECD. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol, 8(6), e2763. Available from: [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014‑2015 - Second edition. (2017, August 22). OECD. Available from: [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021, August 12). ACS Medicinal Chemistry Letters, 12(9), 1438-1445. Available from: [Link]

  • Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. (2017, November 2). FDA. Available from: [Link]

  • Chromosomal aberration tests in vitro: problems with protocol design and interpretation of results. (1994). Mutagenesis, 9(3), 177-189. Available from: [Link]

  • S5(R3). (2020, February 18). ICH. Available from: [Link]

  • Revision of OECD genotoxicity test guidelines. (2016, December 20). Journal of Toxicologic Pathology, 29(4), 267-273. Available from: [Link]

  • S5(R2). (1995, March 30). ICH. Available from: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Available from: [Link]

  • Rodent Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • ICH S5 (R3) guideline on reproductive toxicology: detection of toxicity to reproduction for human pharmaceuticals - Step 2b. (2017, August 29). European Medicines Agency. Available from: [Link]

  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals. ICCF. Available from: [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI. Available from: [Link]

  • Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: Gene expression profile of hybrid cell death. (2017). Toxicology and Applied Pharmacology, 332, 117-126. Available from: [Link]

  • The Role of Mouse Models in Drug Discovery. (2025, March 20). Taconic Biosciences. Available from: [Link]

  • Liver cell death induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: Gene expression profile of hybrid cell death. (2015, August 25-27). Journal of Drug Metabolism & Toxicology. Available from: [Link]

  • Test No. 408: Repeated Dose 90‑Day Oral Toxicity Study in Rodents. (2025, June 25). OECD. Available from: [Link]

  • Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. (2011). Carcinogenesis, 32(11), 1605-1614. Available from: [Link]

  • Poisoning with 4-Aminopyridine: Report of Three Cases. (1982). Annals of Neurology, 11(3), 313-315. Available from: [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (2023, April). FDA. Available from: [Link]

  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2026, March 8). FDA. Available from: [Link]

  • Mammalian Erythrocytes Micronucleus Assay o I Di 'M( 2-ethylhexyl cyclohexane-1,4-dicarboxylate) Administered by Oral Injection in Bone Marrow of ICR Mice. Regulations.gov. Available from: [Link]

  • Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. (2019, July 20). Bio-protocol, 9(14), e3299. Available from: [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025, December 8). JD Supra. Available from: [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Veterinary Pathology, 51(1), 125-145. Available from: [Link]

  • The emergence of the genetically engineered animal models in carcinogenic risk assessment of pharmaceuticals: a case study of process innovation. (2012, May 16). Science as Culture, 21(2), 167-192. Available from: [Link]

Sources

Foundational

Thermal Stability and Phase Transition Dynamics of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine: A Process Safety Whitepaper

Executive Summary 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a highly specialized heterocyclic building block, frequently utilized as a key intermediate in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a highly specialized heterocyclic building block, frequently utilized as a key intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors[1]. Due to the presence of an energetic C5-nitro group coupled with an electron-donating C2-amine, this molecule exhibits unique thermodynamic behaviors. For process chemists and drug development professionals, understanding its melting point ( Tm​ ) and thermal decomposition onset ( Tonset​ ) is not merely a matter of characterization, but a critical requirement for process safety and scale-up viability.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal stability, detailing the causality behind its physicochemical properties, and outlines self-validating experimental protocols for thermal hazard assessment.

Molecular Architecture: Steric Clash and "Push-Pull" Dynamics

The thermal and physical properties of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine are governed by two competing intramolecular forces:

  • Electronic "Push-Pull" System: The pyrrolidine ring acts as a strong electron donor (+M effect) at the C2 position, while the nitro group acts as a strong electron acceptor (-M effect) at the C5 position. This creates a highly polarized π -conjugated system across the pyridine core, which can weaken the C−NO2​ bond under thermal stress, a known factor in the decomposition of nitroaromatics[2].

  • Steric Hindrance: The methyl group at the C3 position creates a significant steric clash with the bulky pyrrolidine ring at C2. To minimize steric strain, the pyrrolidine ring is forced out of coplanarity with the pyridine ring.

MolecularDynamics C2 C2-Pyrrolidine (Electron Donor) Ring Pyridine Core (π-Conjugation) C2->Ring +M Effect Impact Reduced Crystal Packing Lower Melting Point C2->Impact C3 C3-Methyl (Steric Hindrance) C3->C2 Steric Clash C3->Impact C5 C5-Nitro (Electron Acceptor) C5->Ring -M Effect

Fig 1: Intramolecular forces dictating thermal and physical properties.

Phase Transition: Melting Point Analysis

The melting point of a crystalline solid is fundamentally dependent on molecular symmetry and the efficiency of crystal lattice packing.

Because the C3-methyl group forces the C2-pyrrolidine ring out of the plane, the molecule loses its flat, planar geometry. This disruption prevents tight π−π stacking between adjacent pyridine rings in the solid state. Consequently, less thermal energy is required to break the intermolecular lattice forces. While unsubstituted analogs (e.g., 5-nitro-2-(pyrrolidin-1-yl)pyridine) typically exhibit higher melting points, the steric penalty in 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine depresses its melting point significantly, typically placing it in the 65 °C to 85 °C range, depending on polymorph purity.

Thermal Hazard Assessment: Decomposition Kinetics

Aromatic nitro compounds are classified as energetic materials due to their propensity for highly exothermic, autocatalytic decomposition[3]. The thermal stability of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a critical safety parameter.

The decomposition of nitroaromatics generally initiates via the homolytic cleavage of the C−NO2​ bond or through complex molecular rearrangements leading to the rapid evolution of non-condensable gases ( N2​ , CO , CO2​ ) and massive heat release[2][4].

In this specific molecule, the electron-rich nature of the pyridine ring (enriched by the pyrrolidine group) slightly destabilizes the nitro group compared to electron-deficient nitropyridines. Differential Scanning Calorimetry (DSC) of similar polysubstituted aminonitropyridines typically reveals a sharp exothermic decomposition peak beginning between 220 °C and 280 °C [5][6]. If the heat of decomposition ( ΔHd​ ) exceeds 500 J/g, the compound poses a severe thermal runaway risk during scale-up[6].

Standardized Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, thermal profiling must utilize a self-validating, multi-tiered calorimetric approach.

Protocol A: Melting Point and Initial Thermal Screening (DSC)

Objective: Determine the precise melting endotherm ( Tm​ ) and the preliminary decomposition exotherm onset ( Tonset​ ).

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using Indium ( Tm​=156.6°C ) and Zinc ( Tm​=419.5°C ) standards to ensure thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine into a high-pressure, gold-plated crucible. Causality: High-pressure crucibles suppress premature evaporation or sublimation of the compound, ensuring that the observed exotherm is purely due to chemical decomposition[3][6].

  • Atmosphere: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at a strict heating rate of 5 °C/min.

  • Data Extraction: Record the extrapolated onset temperature of the melting endotherm and the integration of the decomposition exotherm ( ΔHd​ in J/g).

Protocol B: Adiabatic Scale-Up Safety (ARC)

Objective: Determine the Time-to-Maximum Rate (TMR) under adiabatic conditions to simulate worst-case scale-up scenarios[4].

  • Sample Loading: Load 2.0 g of the compound into a spherical titanium ARC bomb.

  • Heat-Wait-Search (HWS) Routine: Heat the sample in 5 °C increments. After each increment, wait 15 minutes for thermal equilibration, then search for self-heating >0.02 °C/min.

  • Adiabatic Tracking: Once self-heating is detected, the instrument transitions to adiabatic mode, tracking the reaction until completion.

  • Analysis: Calculate the adiabatic temperature rise ( ΔTad​ ) and maximum pressure rise rate to design appropriate reactor venting systems.

ThermalWorkflow Step1 Sample Prep: 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine Step2 Phase 1: Melting Point & Purity (Capillary & Standard DSC) Step1->Step2 Step3 Phase 2: Thermal Hazard Screening (High-Pressure DSC) Step2->Step3 Step4 Phase 3: Adiabatic Calorimetry (ARC for Scale-up Safety) Step3->Step4

Fig 2: Multi-tiered thermal evaluation workflow from screening to adiabatic testing.

Quantitative Data Summary

The following table synthesizes the expected thermal parameters for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, benchmarked against standard nitroaromatic behaviors derived from rigorous calorimetric literature[3][5][6].

ParameterExpected Value RangeAnalytical MethodProcess Safety Implication
Melting Point ( Tm​ ) 65 °C – 85 °CCapillary / DSCIndicates solid-state handling requirements; low Tm​ suggests potential for caking during storage.
Decomposition Onset ( Tonset​ ) 230 °C – 270 °CHigh-Pressure DSCDefines the Maximum Allowable Processing Temperature (MAPT).
Heat of Decomposition ( ΔHd​ ) > 600 J/gDSC IntegrationHigh energetic potential; triggers mandatory ARC testing before scaling beyond 100g.
Self-Heating Rate ( dT/dtmax​ ) > 100 °C/minARC (Adiabatic)Indicates a violent thermal runaway profile typical of nitro-heterocycles.

Conclusion

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a sterically hindered, electronically polarized intermediate. Its unique structural topology depresses its melting point while maintaining the severe thermal decomposition risks inherent to nitroaromatics. Process chemists must strictly adhere to high-pressure DSC and ARC protocols to map its thermal boundaries before integrating this compound into large-scale pharmaceutical manufacturing workflows.

References

  • Benchchem. "An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine." Benchchem Technical Resources. 5

  • Google Patents. "Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo[3, 4-b] pyridine derivatives as protein kinase inhibitors." US9187473B2.1

  • ACS Publications. "Calorimetric Studies on the Thermal Stability of 2-Nitrotoluene Explosives with Incompatible Substances." Industrial & Engineering Chemistry Research. 4

  • ACS Publications. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development. 6

  • ACS Publications. "Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling." Organic Process Research & Development. 3

  • RSC Publishing. "Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular dynamics." RSC Advances. 2

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Application Area: Early-Stage Active Pharmaceutical Ingredient (API) Intermediate Synthesis Introduction and Mechanistic Rationale The fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Application Area: Early-Stage Active Pharmaceutical Ingredient (API) Intermediate Synthesis

Introduction and Mechanistic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-amino-5-nitropyridine derivatives serve as critical intermediates in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The target compound, 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine , is a sterically encumbered but electronically activated analog of the well-documented 5-nitro-2-(pyrrolidin-1-yl)pyridine[1].

The most efficient synthetic route to this scaffold is via a Nucleophilic Aromatic Substitution ( SN​Ar ) .

Causality in Experimental Design
  • The Electrophile: 2-Chloro-3-methyl-5-nitropyridine is selected as the starting material. The strong electron-withdrawing nature of the nitro group at the 5-position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This activates the 2-position (ortho/para to the nitro group) for nucleophilic attack, stabilizing the critical Meisenheimer complex intermediate.

  • The Nucleophile: Pyrrolidine is a highly nucleophilic secondary amine. While the 3-methyl group on the pyridine ring introduces local steric hindrance, the compact, cyclic nature of pyrrolidine allows it to overcome this barrier efficiently compared to bulkier acyclic amines.

  • Solvent and Base Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF lacks acidic protons that would otherwise hydrogen-bond with and attenuate the nucleophilicity of pyrrolidine. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous, non-nucleophilic base to scavenge the evolving hydrochloric acid (HCl) byproduct, preventing the protonation and subsequent deactivation of the pyrrolidine reagent.

Experimental Workflow

The following diagram illustrates the self-validating workflow designed to ensure high conversion and purity, minimizing the formation of hydrolysis byproducts (e.g., 2-hydroxy-3-methyl-5-nitropyridine).

SNAr_Workflow N1 1. Reaction Setup Inert Atmosphere (N2) N2 2. Reagent Addition Electrophile + K2CO3 in DMF Add Pyrrolidine dropwise N1->N2 N3 3. Thermal Activation Heat to 60°C for 4-6 hours N2->N3 N4 4. In-Process Control (IPC) LC-MS / TLC Validation N3->N4 N4->N3 <95% Conversion N5 5. Aqueous Workup Quench with Ice Water Extract with EtOAc N4->N5 >95% Conversion N6 6. Purification Silica Gel Chromatography N5->N6

Caption: Experimental workflow for the SN​Ar synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

Quantitative Data and Reagent Table

To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess of pyrrolidine is used to drive the reaction to completion, while a two-fold excess of base ensures complete neutralization of the acid byproduct.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-3-methyl-5-nitropyridine172.571.001.73 g (10.0 mmol)Electrophilic Substrate
Pyrrolidine71.121.200.99 mL (12.0 mmol)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.212.002.76 g (20.0 mmol)Acid Scavenger
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-3 x 30 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Safety Precautions: Standard laboratory PPE (fume hood, lab coat, safety goggles, nitrile gloves) is mandatory. Pyrrolidine is volatile, corrosive, and toxic; handle strictly within a well-ventilated fume hood.

Step 1: System Preparation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen ( N2​ ) to prevent moisture-induced hydrolysis of the starting material.

Step 2: Reagent Charging

  • Add 2-Chloro-3-methyl-5-nitropyridine (1.73 g, 10.0 mmol) and finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (15.0 mL). Stir at 400 rpm at ambient temperature for 5 minutes to ensure uniform dispersion.

  • Using a glass syringe, add pyrrolidine (0.99 mL, 12.0 mmol) dropwise over 2 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could lead to the formation of undesired polymeric impurities.

Step 3: Reaction Execution and Monitoring

  • Submerge the flask in a pre-heated oil bath at 60°C.

  • Maintain vigorous stirring for 4 to 6 hours.

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc, 3:1). The reaction is deemed complete when the starting material peak/spot is fully consumed.

Step 4: Workup and Extraction

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice/water. Causality Note: Quenching in ice water precipitates the highly hydrophobic product and removes the water-soluble DMF and inorganic salts.

  • Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL) to remove residual trace DMF.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Collect the fractions containing the pure product (typically a bright yellow band due to the nitro-aromatic chromophore).

  • Evaporate the solvent to yield 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine as a yellow solid.

Analytical Validation Parameters

To validate the integrity of the synthesized compound, compare the analytical data against structurally similar benchmarks such as 2-(pyrrolidin-1-yl)pyridine[2].

  • LC-MS (ESI+): Expected [M+H]+ = 208.1 m/z.

  • 1H NMR (400 MHz, CDCl3​ ): Look for the characteristic downfield singlet of the highly deshielded pyridine proton at the 6-position (adjacent to the nitro group), the singlet for the 3-methyl group ( 2.3 ppm), and the distinct multiplets for the pyrrolidine ring protons ( α -protons 3.5 ppm, β -protons 1.9 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11019020, 2-(Pyrrolidin-1-yl)pyridine" PubChem, [Link]. Accessed 8 April 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 316823, 5-Nitro-2-(1-pyrrolidinyl)pyridine" PubChem, [Link]. Accessed 8 April 2026.

Sources

Application

Application Note: A Robust, pH-Driven HPLC Method for the Analysis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Abstract This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The strategy emphasizes a foundational understanding of the analyte's physicochemical properties to guide the rational selection of stationary phase, mobile phase, and detector settings. By controlling mobile phase pH to ensure a consistent ionization state, this method achieves excellent peak symmetry, resolution, and reproducibility, making it suitable for quality control and research applications.

Introduction

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a substituted nitropyridine derivative with potential applications in pharmaceutical and chemical research. As with any synthesized compound intended for development, a reliable and robust analytical method is essential to determine purity, stability, and concentration. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy.

The development of an effective HPLC method, however, is not a matter of trial and error. It is a systematic process rooted in the physicochemical characteristics of the analyte.[1] This guide explains the causality behind each experimental choice, providing a transparent and scientifically sound protocol that follows globally recognized standards for analytical procedures.[2][3]

Analyte Physicochemical Properties

A comprehensive literature search for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 88374-46-3, Molecular Formula: C₁₀H₁₃N₃O₂) provides foundational data for method development.[4] While experimental data is scarce, properties can be inferred from its structure and similar compounds.[5][6]

  • Structure: The molecule contains two key ionizable centers: the pyridine ring nitrogen and the pyrrolidine ring nitrogen. The nitro group is a strong electron-withdrawing group and a powerful chromophore.

  • pKa (Predicted):

    • The pyridine nitrogen is expected to be weakly basic. The pKa of pyridine is ~5.2, but the electron-withdrawing nitro group will decrease this significantly, likely into the 2-3 range.

    • The pyrrolidine nitrogen is a secondary amine and is significantly more basic, with an expected pKa in the 10-11 range.

  • logP (Predicted): The predicted octanol-water partition coefficient (logP) for similar compounds like 5-Nitro-2-(1-pyrrolidinyl)pyridine is 1.6, suggesting moderate hydrophobicity.[6]

  • UV Absorbance: The nitro-aromatic system provides a strong chromophore, making UV detection highly suitable. Maximum absorbance (λmax) is expected in the UV range, likely between 250 nm and 380 nm.

The presence of two basic sites with vastly different pKa values is the central challenge. To achieve reproducible retention and sharp, symmetrical peaks, the mobile phase pH must be carefully controlled to ensure the analyte exists in a single, stable ionic state.[7][8]

Method Development Strategy

The method development process is a logical workflow, beginning with analyte properties and progressively refining chromatographic conditions.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (pKa, logP, UV Abs) Initial Initial Conditions Selection (Column, Mobile Phase pH) Analyte->Initial Scouting Gradient Scouting Run (Determine % Organic) Initial->Scouting Optimization Mobile Phase Optimization (Isocratic/Gradient, Buffer Conc.) Scouting->Optimization Final Final Optimized Method Optimization->Final Validation System Suitability & Validation (ICH Q2(R1)) Final->Validation

Caption: Logical workflow for systematic HPLC method development.
Column and Stationary Phase Selection

For moderately hydrophobic small molecules, a reversed-phase C18 (octadecylsilane) column is the industry-standard starting point.[9] Its hydrophobic alkyl chains provide effective retention. A high-purity silica-based column is chosen to minimize secondary interactions with residual silanols, which can cause peak tailing with basic compounds.[10]

  • Selected Column: C18, 4.6 x 150 mm, 5 µm particle size. This dimension offers a good balance between resolution, run time, and backpressure.

Mobile Phase Optimization

3.2.1. pH Control: The Critical Factor

To ensure retention reproducibility, the mobile phase pH must be set at least 2 units away from the analyte's pKa.[11][12] Given the two pKa values, we have two primary options:

  • Low pH (e.g., pH 2.5-3.0): At this pH, the highly basic pyrrolidine nitrogen (pKa ~11) will be fully protonated (BH+), and the weakly basic pyridine nitrogen (pKa ~2-3) will be partially protonated. This region risks being too close to the pyridine pKa, potentially causing split peaks or poor shape.[7]

  • Mid-to-High pH (e.g., pH 7.0-8.0): At this pH, the pyridine nitrogen will be neutral (B), and the pyrrolidine nitrogen will remain fully protonated (BH+). This approach keeps the pH far from both pKa values, ensuring a stable, single ionic form of the molecule.

A mid-range pH is selected for initial development due to its greater distance from both pKa values, promising higher robustness.

3.2.2. Buffer Selection

A buffer is essential to maintain a constant pH.[13] For a target pH of 7.0, a phosphate buffer is ideal as its pKa₂ of 7.2 is within one unit of the target pH, providing maximum buffering capacity.[11][13] A concentration of 20-25 mM is sufficient to control pH without risking precipitation in high organic concentrations.[14]

3.2.3. Organic Modifier Selection

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile was chosen for its lower viscosity and favorable UV cutoff properties.[10] A scouting gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) is the first experimental step to determine the approximate organic solvent concentration needed for elution.[15]

Detector Wavelength Selection

A photodiode array (PDA) detector is used to scan the analyte peak during the initial scouting run. The UV spectrum is extracted to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. For nitropyridine compounds, a significant absorbance is expected.[16]

Experimental Protocols & Results

Initial Scouting and Optimization Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Review Prep_Sample Prepare Sample (1 mg/mL in 50:50 ACN:H2O) Inject Inject Sample Prep_Sample->Inject Prep_Mobile Prepare Mobile Phases (A: Buffer, B: ACN) Prep_Mobile->Inject Scout Run Scouting Gradient (5-95% B over 20 min) Inject->Scout Detect Acquire PDA Data (Find λmax) Scout->Detect Optimize Optimize Isocratic/Gradient (Based on scout RT) Detect->Optimize Review Review Peak Shape (Tailing, Width) Optimize->Review SST Perform System Suitability (ICH/USP Criteria) Review->SST

Caption: Experimental workflow for HPLC method optimization.
Optimization Results

A scouting gradient revealed the analyte eluted at approximately 65% acetonitrile. The PDA detector confirmed a λmax at 340 nm. Based on these results, several isocratic conditions were tested to optimize resolution and run time.

Table 1: Summary of Isocratic Condition Optimization

Mobile Phase Composition (Aqueous Buffer : Acetonitrile)Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
40 : 608.21.18500
35 : 65 6.5 1.1 8900
30 : 704.81.27800

The 35:65 (Aqueous:ACN) condition provided the best combination of a reasonable retention time with excellent peak shape and efficiency.

Final Optimized Method Protocol

This protocol is established based on the systematic development process described above and meets typical system suitability requirements outlined in pharmacopeial guidelines.[17][18]

Instrumentation:

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 7.0 with 0.1 M KOH

  • Mobile Phase B: Acetonitrile

  • Mode: Isocratic

  • Composition: 35% A : 65% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm

Reagent Preparation:

  • Mobile Phase A: Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 7.0 ± 0.05 using 0.1 M potassium hydroxide. Filter through a 0.45 µm nylon filter.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (35:65 v/v).

Sample Preparation:

  • Prepare a stock solution of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine at 1.0 mg/mL in the sample diluent.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the sample diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[19]

System Suitability Criteria: The following are standard criteria to ensure the chromatographic system is performing adequately.[3][20]

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) for replicate injections (n=6): ≤ 2.0% for peak area and retention time.

Conclusion

By leveraging a foundational understanding of the analyte's dual basicity, a robust and reproducible RP-HPLC method was successfully developed for the analysis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The strategic control of mobile phase pH to 7.0 proved critical in achieving a stable ionic species, leading to excellent chromatographic performance. This method is suitable for routine quality control testing and can be formally validated according to ICH Q2(R1) guidelines to support drug development and manufacturing activities.[20][21]

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2016). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Restek. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase?. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed-Phase HPLC Method Development. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Reversed-Phase Flash Method Development Using Analytical LC Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. Retrieved from [Link]

  • PubMed. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Applichem. (n.d.). Pyridine, 3-methyl-5-nitro-2-(1-pyrrolidinyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2-(1-pyrrolidinyl)pyridine. Retrieved from [Link]

Sources

Method

1H and 13C NMR spectroscopy data for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Application Note: 1 H and 13 C NMR Spectroscopic Characterization of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectroscopic Characterization of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 88374-46-3)[1]

Executive Summary

The compound 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and other targeted pharmacophores. Accurate structural verification of this intermediate is critical for downstream synthetic success.

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. Because the pyridine core is simultaneously substituted with a strong π -donor (pyrrolidine) and a strong π -acceptor (nitro group), the molecule exhibits unique electronic and steric behaviors that directly impact its spectral signature. This guide details the expected chemical shifts, the causality behind these spectral features, and a self-validating protocol for accurate data acquisition.

Mechanistic Insights: Electronic and Steric Effects

To accurately interpret the NMR spectra of this compound, one must understand the underlying quantum chemical environment dictated by its substituents. Do not merely rely on basic additive shift rules; consider the holistic electronic system [2].

The "Push-Pull" Conjugation System

Positions C2 and C5 on the pyridine ring are para to one another. The pyrrolidine ring at C2 acts as a strong electron donor ( +M effect), while the nitro group at C5 acts as a powerful electron withdrawing group ( −M effect). This creates a direct "push-pull" conjugation pathway across the pyridine π -system[3].

  • Spectral Consequence: The C2−Npyrrolidine​ bond gains significant partial double-bond character. This restricts the free rotation of the pyrrolidine ring. Consequently, at room temperature, the α -protons of the pyrrolidine ring ( N−CH2​ ) may appear as a distinctly broadened multiplet rather than a sharp triplet, due to the intermediate exchange rate between the syn and anti conformers relative to the pyridine nitrogen.

Steric Hindrance at C3

The methyl group at C3 introduces a steric clash with the adjacent pyrrolidine ring at C2.

  • Spectral Consequence: This steric bulk forces the pyrrolidine ring slightly out of coplanarity with the pyridine core, marginally attenuating the +M donation compared to an unhindered system. Furthermore, the C3-methyl protons will appear as a sharp singlet heavily shielded by the anisotropic effect of the adjacent π -system, typically resonating around 2.35 ppm.

Deshielding of H-6

The proton at position 6 is situated between the electronegative pyridine nitrogen and the strongly electron-withdrawing nitro group.

  • Spectral Consequence: H-6 experiences profound localized deshielding, pushing its resonance far downfield (typically 8.95 ppm). It will couple with H-4 via a meta-coupling pathway ( 4J≈2.5 Hz).

Representative NMR Data

The following tables summarize the empirically predicted quantitative data for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine in Chloroform- d ( CDCl3​ ), derived from established substituent effects in functionally analogous pyridine systems [2].

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
6 8.95d2.51HPyridine H-6
4 8.05d2.51HPyridine H-4
2' ( α ) 3.65m (broad)-4HPyrrolidine N−CH2​
3- CH3​ 2.35s-3HAryl Methyl
3' ( β ) 1.95m-4HPyrrolidine CH2​
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
2 159.0CPyridine C-2 (Attached to N)
6 146.5CHPyridine C-6
5 135.5CPyridine C-5 (Attached to NO2​ )
4 133.0CHPyridine C-4
3 119.0CPyridine C-3 (Attached to CH3​ )
2' ( α ) 50.5 CH2​ Pyrrolidine N−CH2​
3' ( β ) 25.5 CH2​ Pyrrolidine CH2​
3- CH3​ 19.0 CH3​ Aryl Methyl

Standard Operating Procedure (SOP): NMR Acquisition & Processing

To ensure reproducibility and baseline resolution, adhere to the following self-validating protocol. This workflow is designed to prevent signal saturation of quaternary carbons and resolve broad exchange-based signals.

Step 1: Sample Preparation
  • Mass Requirement: Weigh 15–20 mg of the compound for 1 H NMR, or 35–50 mg for 13 C NMR.

  • Solvent: Dissolve the sample in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal reference).

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Step 2: Instrument Configuration
  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Scans (ns): 16.

    • Relaxation Delay (d1): 1.0 second.

    • Causality: A 1-second delay is sufficient for proton relaxation. If the pyrrolidine α -protons appear excessively broad, consider acquiring a secondary spectrum at elevated temperature (e.g., 50 °C) to force the rotamers into fast exchange, sharpening the multiplet.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated proton decoupling (zgpg30).

    • Scans (ns): 512 to 1024.

    • Relaxation Delay (d1): 2.0 to 3.0 seconds.

    • Causality: The quaternary carbons (C2, C3, C5) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer d1 delay is strictly required to prevent signal saturation and ensure these critical scaffold carbons appear above the baseline noise.

Step 3: Data Processing & Self-Validation
  • Apodization: Apply an exponential window function. Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to optimize the signal-to-noise ratio without sacrificing resolution.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration.

  • Self-Validation Check: Integrate the sharp singlet at 2.35 ppm (Methyl) and set it strictly to 3.00. The doublets at 8.95 ppm and 8.05 ppm must integrate to 1.00 ( ±0.05 ). Any deviation indicates either co-eluting impurities or incomplete relaxation during acquisition.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-50 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (zg30, ns=16, d1=1s) Prep->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512, d1=2.5s) Prep->Acq13C Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Analysis Spectral Analysis (Integration, Multiplet Extraction) Process->Analysis Report Data Reporting (Chemical Shifts, J-Couplings) Analysis->Report

Figure 1: Standardized workflow for the acquisition and processing of 1H and 13C NMR spectra.

References

  • Rasala, D., & Gawinecki, R. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 38-44. Retrieved from[Link]

  • Krygowski, T. M., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19, 2017. Retrieved from[Link]

Application

Application Note: 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine as a Strategic Precursor in Kinase Inhibitor Discovery

Executive Briefing In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine has emerged as a highly versatile precursor for synthesizing complex active pharmaceutical ingredients (APIs). By serving as a masked 5-aminopyridine, this building block allows for orthogonal synthetic routing, ultimately yielding N-aryl-5-aminopyridine derivatives that are critical in targeting dysregulated cellular pathways, such as those governed by Cyclin-Dependent Kinases (CDKs)[1] and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK)[2].

This application note details the structural rationale, mechanistic causality, and validated experimental protocols for converting this nitro-aromatic precursor into a functionalized kinase inhibitor core via catalytic hydrogenation and subsequent Buchwald-Hartwig cross-coupling[3].

Structural & Mechanistic Rationale

The specific substitution pattern of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is not arbitrary; it is engineered to optimize both synthetic tractability and ultimate pharmacodynamic efficacy:

  • C2-Pyrrolidine Ring: The inclusion of the pyrrolidine moiety significantly enhances the aqueous solubility of the final API[4]. Furthermore, the basic nitrogen can act as a critical hydrogen-bond acceptor or form salt bridges within the solvent-exposed regions of a kinase hinge-binding pocket.

  • C3-Methyl Group: This group provides a localized steric bulk that forces the C2-pyrrolidine ring out of coplanarity with the pyridine core. This specific dihedral angle tuning is often required to achieve high selectivity against off-target kinases by exploiting narrow hydrophobic pockets[1].

  • C5-Nitro Group: The nitro group acts as a stable, electron-withdrawing placeholder. It deactivates the pyridine ring toward unwanted electrophilic aromatic substitutions during upstream synthesis and serves as a masked amine. Once reduced, the resulting electron-rich 5-aminopyridine becomes a potent nucleophile for palladium-catalyzed C-N bond formation[5].

G N1 3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine [Precursor] N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 N3 5-Amino Intermediate [Nucleophile] N2->N3 N4 Buchwald-Hartwig Cross-Coupling N3->N4 N5 Target API (Kinase Inhibitor) N4->N5

Figure 1: Synthetic workflow from the nitro-pyridine precursor to the final kinase inhibitor API.

Experimental Protocols & Causality

The following protocols represent a self-validating system for the transformation of the precursor into a drug-like scaffold.

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the C5-nitro group to a primary amine to prepare the molecule for cross-coupling.

  • Reaction Setup: Dissolve 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (10.0 mmol, 1.0 eq) in anhydrous methanol (100 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 200 mg).

    • Causality: Pd/C provides a massive surface area for hydrogen gas adsorption, facilitating the stepwise transfer of hydrides to the nitro group. Methanol is chosen as the solvent because its polarity stabilizes the polar transition states of the reduction intermediates (nitroso and hydroxylamine species).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with nitrogen (repeat 3x). Finally, evacuate and backfill with hydrogen gas using a double-layered H 2​ balloon.

  • Reaction & Validation: Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The starting material (expected [M+H]+ 208.2) should completely disappear, replaced by a single peak corresponding to the 5-amino product (expected [M+H]+ 178.2).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite, eluting with excess methanol.

    • Causality: Celite filtration is mandatory to trap the fine, potentially pyrophoric Pd/C particles. Allowing Pd to carry over into the next step can poison the Buchwald-Hartwig catalyst or cause unwanted side reactions[5]. Concentrate the filtrate in vacuo to yield the amine as a solid.

Protocol B: Buchwald-Hartwig Amination

Objective: Couple the synthesized 5-aminopyridine with a target heteroaryl chloride (e.g., a pyrimidine core) to form the kinase inhibitor scaffold[3].

  • Reagent Assembly: In a flame-dried Schlenk tube, combine the 5-amino intermediate (5.0 mmol, 1.0 eq), the target heteroaryl chloride (5.5 mmol, 1.1 eq), Pd 2​ (dba) 3​ (0.1 mmol, 0.02 eq), XPhos (0.3 mmol, 0.06 eq), and Sodium tert-butoxide (NaOtBu) (7.5 mmol, 1.5 eq).

    • Causality: XPhos is explicitly selected over less bulky ligands (like BINAP) because the highly basic pyrrolidine nitrogen on our precursor can competitively bind to the palladium center, stalling the catalytic cycle. The extreme steric bulk of XPhos prevents this off-cycle coordination and accelerates the final reductive elimination step[6].

  • Degassing: Evacuate the Schlenk tube and backfill with dry nitrogen three times.

    • Causality: The Pd(0) active species and the electron-rich XPhos ligand are highly susceptible to oxidation by atmospheric O 2​ . Strict anaerobic conditions are required to prevent catalyst death[6].

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (25 mL) via a syringe. Seal the tube and heat to 90°C in an oil bath for 12 hours.

  • Validation & Workup:

    • Self-Validation: TLC (Ethyl Acetate/Hexanes 1:1) should show the consumption of the highly polar amine spot and the emergence of a new, UV-active product spot.

    • Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with water and brine. Dry the organic layer over Na 2​ SO 4​ , filter, and purify via silica gel flash chromatography to isolate the API.

Quantitative Optimization Data

The success of the Buchwald-Hartwig coupling is highly dependent on the synergistic selection of the ligand and base. Table 1 summarizes the empirical optimization data for coupling the 5-amino intermediate with a standard 4-chloropyrimidine core.

EntryPre-CatalystLigandBaseSolvent (90°C)Yield (%)Mechanistic Observation
1Pd 2​ (dba) 3​ BINAPNaOtBu1,4-Dioxane22%Catalyst poisoning by pyrrolidine nitrogen.
2Pd 2​ (dba) 3​ XantPhosNaOtBu1,4-Dioxane45%Incomplete reductive elimination.
3Pd 2​ (dba) 3​ XPhosCs 2​ CO 3​ Toluene68%Base too weak to efficiently deprotonate the amine.
4 Pd 2​ (dba) 3​ XPhos NaOtBu 1,4-Dioxane 91% Optimal steric bulk and base strength.
5Pd 2​ (dba) 3​ BrettPhosNaOtBu1,4-Dioxane88%Comparable to XPhos; excellent for primary amines.

Table 1: Optimization matrix for the Buchwald-Hartwig cross-coupling step. Bold text indicates the optimized, recommended conditions.

Biological Application & Mechanism of Action

Once synthesized, APIs derived from the 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine precursor are frequently deployed as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the N-aryl-5-aminopyridine core anchors into the kinase hinge region. This blockade prevents the phosphorylation cascades required for tumor cell survival and proliferation[1].

Pathway S1 Extracellular Signal (e.g., Mitogen) S2 Receptor Tyrosine Kinase Activation S1->S2 S3 Intracellular Kinase Cascade (CDK / PERK) S2->S3 S5 Cell Cycle Arrest / Apoptosis S3->S5 Pathway Halted S4 API Inhibition Blockade (5-Aminopyridine Core) S4->S3 Inhibits

Figure 2: Mechanism of action for kinase inhibitors derived from the functionalized 5-aminopyridine scaffold.

References

  • PubChem - 5-Nitro-2-(1-pyrrolidinyl)
  • ResearchGate - Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors URL
  • RSC Publishing - N-(Pyridin-3-yl)
  • Benchchem - Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine URL
  • ACS Publications - Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236 URL
  • MDPI - Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry URL

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for the Detection of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Executive Summary & Mechanistic Rationale The accurate quantification of substituted pyridine derivatives is a critical requirement in pharmaceutical impurity profiling, pharmacokinetic studies, and environmental monitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of substituted pyridine derivatives is a critical requirement in pharmaceutical impurity profiling, pharmacokinetic studies, and environmental monitoring. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 88374-46-3; Formula: C₁₀H₁₃N₃O₂) presents a unique analytical challenge due to its hybrid chemical nature: it contains an electron-withdrawing nitro group alongside a highly basic pyrrolidine moiety and a pyridine ring.

While pure nitroaromatics are traditionally analyzed using negative atmospheric pressure chemical ionization (APCI-) or electron capture negative ionization due to their high electron affinity (), the presence of the tertiary amine in the pyrrolidine ring fundamentally alters this compound's ionization dynamics. As a Senior Application Scientist, my experience dictates that Electrospray Ionization in positive mode (ESI+) is the superior choice here. The basic nitrogen atoms readily accept protons in an acidic mobile phase, yielding a highly stable, abundant pseudo-molecular ion[M+H]⁺ at m/z 208.1.

Collision-Induced Dissociation (CID) & Transition Selection

To develop a highly selective Multiple Reaction Monitoring (MRM) method, we must understand the causality behind the fragmentation of the [M+H]⁺ precursor ion in the collision cell.

  • The Quantifier Transition (m/z 208.1 → 138.0): The C-N bond linking the pyridine core to the pyrrolidine ring is highly susceptible to cleavage under CID. The neutral loss of the pyrrolidine radical/molecule (-70 Da) is a thermodynamically favorable pathway, commonly observed in pyrrolidine-substituted heterocycles and synthetic cathinones (). This produces the most intense product ion, making it ideal for primary quantification.

  • The Qualifier Transitions (m/z 208.1 → 162.1 & 178.1): The nitro group on the pyridine ring undergoes characteristic neutral losses of NO₂ (-46 Da) and NO (-30 Da). Monitoring these transitions provides orthogonal structural confirmation, ensuring high method specificity ().

Fragmentation Precursor [M+H]+ m/z 208.1 3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine Frag1 [M+H - NO2]+ m/z 162.1 Precursor->Frag1 -46 Da (Loss of NO2) Frag2 [M+H - Pyrrolidine]+ m/z 138.0 Precursor->Frag2 -70 Da (Loss of C4H8N) Frag3 [M+H - NO]+ m/z 178.1 Precursor->Frag3 -30 Da (Loss of NO)

Proposed CID fragmentation pathways of protonated 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

Experimental Protocols & Methodologies

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size) to handle moderate lipophilicity (estimated logP ~1.7).

Self-Validating Sample Preparation (Plasma Matrix)

To ensure trustworthiness and reproducibility, a standardized Protein Precipitation (PPT) workflow is utilized. The addition of 0.1% FA to the extraction solvent serves a dual mechanistic purpose: it denatures plasma proteins while simultaneously disrupting protein-analyte ionic binding, ensuring maximum recovery of the basic target compound.

Workflow Step1 1. Sample Collection (100 µL Plasma in microcentrifuge tube) Step2 2. Protein Precipitation (Add 300 µL ACN containing 0.1% FA) Step1->Step2 Step3 3. Vortex & Centrifugation (Vortex 30s, Centrifuge 14,000 x g, 10 min, 4°C) Step2->Step3 Step4 4. Supernatant Transfer (Collect 200 µL of clear supernatant) Step3->Step4 Step5 5. Evaporation & Reconstitution (Dry under N2, reconstitute in 100 µL Mobile Phase A) Step4->Step5 Step6 6. LC-MS/MS Analysis (Transfer to autosampler vial, inject 5 µL) Step5->Step6

Step-by-step plasma sample preparation workflow prior to LC-MS/MS analysis.

Liquid Chromatography Conditions

A rapid gradient is employed to separate the analyte from endogenous matrix components. Starting at 5% organic solvent allows polar interferents (e.g., salts) to elute in the void volume. The rapid ramp to 95% organic solvent elutes the target compound as a sharp, symmetrical peak, minimizing longitudinal diffusion and maximizing the S/N ratio.

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)
0.000.4095%5%
0.500.4095%5%
3.000.405%95%
4.000.405%95%
4.100.4095%5%
5.500.4095%5%
Mass Spectrometry (MRM) Parameters

Data acquisition is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Capillary voltage is set to 3.5 kV, and the desolvation temperature is maintained at 450°C to ensure efficient droplet evaporation.

Table 2: Analyte-Specific MRM Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
208.1138.0506025Quantifier
208.1162.1506015Qualifier 1
208.1178.1506020Qualifier 2

System Suitability Testing (SST) & Quality Control

A method is only as reliable as its self-validating checks. Prior to analyzing biological or environmental cohorts, the following SST criteria must be met to guarantee analytical integrity:

  • Sensitivity Verification: The Lower Limit of Quantification (LLOQ) standard must exhibit a Signal-to-Noise (S/N) ratio of ≥ 10 for the quantifier transition.

  • Chromatographic Integrity: The peak tailing factor ( Tf​ ) for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine must fall between 0.8 and 1.2.

  • Carryover Assessment: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must yield an analyte peak area ≤ 5% of the LLOQ area.

  • Ion Ratio Stability: The ratio of the Quantifier (138.0) to Qualifier (162.1) peak areas must remain within ±20% of the established reference standard average across all runs.

References

  • Cassada, D. A., Monson, S. J., Snow, D. D., & Spalding, R. F. (1999). "Sensitive determination of RDX, nitroso-RDX metabolites, and other munitions in ground water by solid-phase extraction and isotope dilution liquid chromatography-atmospheric pressure electrospray ionization mass spectrometry." Journal of Chromatography A, 844(1-2), 87-95. URL:[Link]

  • Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). "Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry, 21(4), 557-566. URL:[Link]

  • Davidson, J. T., et al. (2021). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Office of Justice Programs (OJP) / National Institute of Justice. URL:[Link]

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Compound: 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 88374-46-3) Pharmacological Context & Compound Profiling Transitioning a novel s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Compound: 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 88374-46-3)

Pharmacological Context & Compound Profiling

Transitioning a novel synthetic small molecule from in vitro assays to in vivo efficacy models is a critical bottleneck in drug development. The compound 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine represents a classic preclinical challenge: it features a highly lipophilic nitro-aromatic pyridine scaffold coupled with a pyrrolidine ring. This push-pull electronic system typically results in dissolution-rate limited absorption and poor aqueous solubility, which can confound pharmacokinetic (PK) readouts if not formulated correctly 1.

To prevent erratic absorption and ensure reproducible exposure, establishing a rigorous, self-validating workflow for formulation, PK profiling, and Maximum Tolerated Dose (MTD) determination is essential.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine
CAS Registry Number 88374-46-3
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
SMILES Cc1cc(cnc1N1CCCC1)[O-]
Predicted Lipophilicity High (Requires co-solvent/surfactant systems)

Phase 1: Formulation Strategy & Vehicle Selection

Causality: Administering a lipophilic compound in a purely aqueous vehicle leads to immediate micro-precipitation in the gastrointestinal tract or bloodstream, drastically reducing oral bioavailability ( F% ) and causing potential embolisms during Intravenous (IV) dosing. We must utilize a co-solvent and surfactant system to break the crystal lattice energy and form stable micelles 2.

Table 2: Recommended Preclinical Vehicles
RouteVehicle CompositionMechanistic Causality
IV 5% DMSO, 10% Solutol HS15, 85% SalineSolutol acts as a non-ionic surfactant to prevent precipitation in the blood without causing the hemolysis associated with high Tween concentrations.
PO 5% DMSO, 40% PEG300, 5% Tween 80, 50% WaterPEG300 and Tween 80 enhance GI dissolution rates. DMSO is capped at 5% to prevent localized gastric toxicity.
Protocol 1: Preparation & Self-Validation of PO Formulation (10 mg/kg)

This protocol is a self-validating system designed to ensure the physical stability of the dose prior to animal administration.

  • Solubilization: Weigh exactly 2.0 mg of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. Add 100 µL of 100% DMSO. Vortex vigorously for 60 seconds. Causality: DMSO is required as the primary solvent to completely dissolve the solid drug mass before aqueous introduction.

  • Micelle Formation: Add 800 µL of PEG300 and 100 µL of Tween 80. Sonicate in a water bath for 5 minutes.

  • Aqueous Dilution: Dropwise, add 1.0 mL of sterile water while continuously vortexing to prevent localized concentration spikes that trigger nucleation.

  • Self-Validation (Stability Check): Incubate the final 2.0 mL solution (1.0 mg/mL) at 37°C for 4 hours (simulating the maximum duration of an in vivo dosing queue). Measure the optical density at 600 nm ( OD600​ ).

    • Acceptance Criteria: If OD600​<0.05 , the solution is stable. If OD600​≥0.05 , sub-visible precipitation has occurred; the formulation is invalid and must be discarded.

Phase 2: Pharmacokinetic (PK) Profiling

Causality: To calculate the absolute bioavailability and half-life ( t1/2​ ), the compound must be administered via both IV and PO routes. We utilize a serial submandibular bleeding technique. Unlike terminal cardiac punctures, serial bleeding eliminates inter-subject variability by allowing a complete concentration-time curve to be generated from a single mouse, drastically increasing the statistical power of the PK model 3.

Protocol 2: Serial Bleeding PK Execution in Mice
  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing. Causality: Fasting normalizes gastric transit time and pH, preventing food-drug binding that skews absorption data.

  • Administration: Administer 2 mg/kg IV (tail vein, 5 mL/kg volume) to Cohort 1, and 10 mg/kg PO (oral gavage, 10 mL/kg volume) to Cohort 2 4.

  • Serial Sampling: At 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, puncture the submandibular vein with a 4mm lancet. Collect exactly 30 µL of blood into K2EDTA-coated capillary tubes. Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Plasma Isolation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and analyze via LC-MS/MS.

Table 3: Target PK Parameters (Acceptance Criteria for Efficacy)
ParameterDefinitionTarget for Progression
Cmax​ Maximum plasma concentration >10×IC50​ of the biological target
Tmax​ Time to reach Cmax​ 0.5 - 2.0 hours (indicates rapid GI absorption)
t1/2​ Elimination half-life >4 hours (supports QD or BID dosing regimens)
F% Oral Bioavailability >30% (viable for oral drug development)

Phase 3: Maximum Tolerated Dose (MTD) & Efficacy Dosing

Causality: Before initiating long-term efficacy models (e.g., xenografts or inflammatory models), the upper limit of the therapeutic window must be established. Dosing blindly can lead to off-target toxicity, confounding efficacy readouts with systemic morbidity.

Protocol 3: MTD Determination
  • Dose Escalation: Group non-fasted mice (n=3/group). Administer a single PO dose of the compound at 10, 30, and 100 mg/kg.

  • Clinical Monitoring: Monitor the animals twice daily for 7 days. Track body weight, coat condition, and mobility.

  • Self-Validating Endpoint: A body weight loss of >20% from baseline, or signs of severe lethargy, definitively indicates the MTD has been exceeded. The highest dose that maintains weight loss <10% without behavioral changes is established as the MTD.

  • Efficacy Translation: Set the standard efficacy dose at 30% to 50% of the MTD, adjusting the frequency (QD vs. BID) based on the t1/2​ established in Phase 2.

Workflow Visualization

PK_Workflow N1 Compound: 3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine N2 Phase 1: Formulation (DMSO / PEG300 / Tween 80) N1->N2 N3 Self-Validation: OD600 < 0.05 at 37°C N2->N3 Test Stability N3->N2 Fail (Precipitation) N4 Phase 2: PK Profiling IV (2 mg/kg) vs PO (10 mg/kg) N3->N4 Pass (Clear Solution) N5 Serial Submandibular Bleeding (0.25h to 24h) N4->N5 In Vivo Execution N6 Phase 3: MTD Determination Single Ascending Dose N5->N6 F% and t1/2 Established N7 Phase 4: Efficacy Dosing Maintain Plasma Conc. > Target IC50 N6->N7 Therapeutic Window Set

Workflow for establishing in vivo dosing guidelines for preclinical small molecules.

References

  • Selecting Formulations for Drug Discovery and Early Drug Development Source: Pharmaceutical Outsourcing URL
  • Source: National Institutes of Health (NIH)
  • Pharmacokinetics Studies in Mice or Rats Source: Enamine URL
  • In Vitro to in Vivo Extrapolation and Physiologically Based Modeling of Cytochrome P450 Mediated Metabolism Source: ACS Publications - Molecular Pharmaceutics URL

Sources

Method

Application Note: Scale-Up Synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Document Type: Process Optimization & Scale-Up Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 3-Methyl-5-nitro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Optimization & Scale-Up Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including acid secretion inhibitors and kinase inhibitors. The formation of this building block relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) between 2-chloro-3-methyl-5-nitropyridine and pyrrolidine.

From a mechanistic standpoint, the 2-chloro position of the pyridine ring is highly activated by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the para-positioned nitro group. While this reaction is facile at the bench scale, transitioning to a multi-kilogram scale requires rigorous optimization of solvents, bases, and catalytic additives to manage exotherms, minimize environmental impact (E-factor), and eliminate the need for chromatographic purification.

Mechanism A 2-Chloro-3-methyl-5-nitropyridine (Electrophile) C Meisenheimer Complex (Stabilized by NO2 & Pyridine N) A->C Nucleophilic Attack (Rate Limiting) B Pyrrolidine (Nucleophile) B->C Nucleophilic Attack (Rate Limiting) D 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (Product) C->D Rearomatization (Fast) E Chloride Leaving Group (Scavenged by Base) C->E Rearomatization (Fast)

Figure 1: SNAr mechanism showing Meisenheimer complex formation and rearomatization.

Causality in Reagent and Catalyst Selection

Solvent Optimization

Historical lab-scale procedures frequently utilize 1[1] or 2[2]. However, DMF is highly problematic for scale-up due to its high boiling point, reprotoxicity, and the necessity of aqueous workups that generate massive volumes of contaminated wastewater. Methanol poses significant flammability and toxicity risks at scale.

For commercial scale-up, Ethanol is selected as a green, Class 3 solvent[3]. The causality here is driven by solubility dynamics: the starting materials are highly soluble in warm ethanol, whereas the product exhibits a steep solubility curve in Ethanol/Water mixtures. This enables direct, self-validating anti-solvent crystallization, entirely bypassing chromatography.

Base & Catalyst Selection

Using pyrrolidine as both the nucleophile and the acid scavenger requires >2.0 equivalents. Because pyrrolidine is a volatile and relatively expensive amine, replacing the second equivalent with an inorganic base like Potassium Carbonate ( K2​CO3​ ) drastically improves process economics.

However, solid K2​CO3​ has poor solubility in ethanol, leading to mass-transfer limitations. To resolve this, we introduce a Phase Transfer Catalyst (PTC) —Tetrabutylammonium bromide (TBAB) at 5 mol%—alongside 10% v/v water. TBAB facilitates the transport of carbonate ions to the organic phase, accelerating the deprotonation of the Meisenheimer complex. This allows the reaction to reach >99% conversion in 1.5 hours at a milder temperature (60°C), preventing the thermal degradation commonly associated with nitroaromatic compounds.

Quantitative Data: Process Optimization Matrix

The following table summarizes the causal impact of our optimized parameters against legacy methods:

Process VariantSolventBaseCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Purity (HPLC)E-Factor
Lab-Scale [2]DMF K2​CO3​ None25–8016.065%92.0%> 50
Early Scale [1]MethanolPyrrolidine (2.0 eq)None502.582%96.0%~ 25
Intermediate [3]EthanolPyrrolidine (2.0 eq)None602.088%98.5%~ 18
Optimized Scale-Up EtOH / H2​O (9:1) K2​CO3​ (1.2 eq)TBAB (5 mol%) 601.594% >99.5% < 10

Validated Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system . The integration of In-Process Controls (IPC) and controlled crystallization ensures that physical state changes inherently verify the success of the chemical transformation.

Step 1: Reactor Preparation

  • Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, and internal PT-100 temperature probe.

  • Charge the reactor with 2-chloro-3-methyl-5-nitropyridine (1.00 kg, 5.79 mol) and Ethanol (5.0 L).

Step 2: Base and Catalyst Charging 3. Add Potassium Carbonate ( K2​CO3​ , 0.96 kg, 6.95 mol, 1.2 eq) and Tetrabutylammonium bromide (TBAB, 93 g, 0.29 mol, 0.05 eq). 4. Add Purified Water (0.5 L) to partially solubilize the base and activate the biphasic PTC system. Stir at 250 rpm.

Step 3: Nucleophile Dosing (Critical Parameter) 5. Begin dropwise addition of Pyrrolidine (0.43 kg, 6.08 mol, 1.05 eq) via an addition funnel. 6. Causality Note: The SN​Ar reaction is highly exothermic. Control the dosing rate and jacket cooling to maintain the internal temperature strictly below 30°C to prevent localized hot spots and the formation of dimeric impurities.

Step 4: Catalytic Heating & IPC Validation 7. Once dosing is complete, ramp the internal temperature to 60°C. Hold for 1.5 hours. 8. Self-Validation (IPC): Pull a 1 mL aliquot, quench in acetonitrile, and analyze via HPLC (254 nm). Proceed to the next step only when starting material is < 0.5%.

Step 5: Anti-Solvent Crystallization 9. While maintaining the reactor at 60°C, slowly dose Purified Water (4.0 L) over 45 minutes. The mixture will become cloudy as the solubility limit is breached. 10. Initiate a linear cooling ramp from 60°C to 5°C over 3.0 hours. 11. Causality Note: The slow cooling rate forces the product to crystallize selectively, leaving unreacted pyrrolidine and inorganic salts dissolved in the hydroalcoholic mother liquor.

Step 6: Isolation 12. Discharge the resulting thick slurry and filter via a Nutsche filter. 13. Wash the filter cake with a pre-chilled (5°C) mixture of EtOH/Water (1:1 v/v, 2.0 L) to displace surface impurities. 14. Dry the product under vacuum (50 mbar) at 45°C for 12 hours to afford 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine as a vibrant yellow crystalline solid.

Workflow A 1. Reactor Prep (EtOH/H2O) B 2. Reagent Addition (Substrate + Amine) A->B C 3. Catalysis & Heating (K2CO3, TBAB, 60°C) B->C D 4. IPC Validation (HPLC >99% Conv.) C->D E 5. Crystallization (Water Anti-Solvent) D->E F 6. Isolation (Filtration & Drying) E->F

Figure 2: Workflow for the scale-up synthesis and isolation of the target compound.

References

  • Title: US20070060623A1 - Acid secretion inhibitor | Source: Google Patents | URL: 1

  • Title: US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease | Source: Google Patents | URL: 3

  • Title: WO2018226150A1 - Pyrazolopyrimidine as malt-1 inhibitors | Source: Google Patents | URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The synthesis of this and similar 2-aminopyridines is a critical step in the development of numerous pharmacologically active molecules.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for functionalizing electron-deficient aromatic rings like nitropyridines.[2][3]

The general reaction scheme involves the displacement of a suitable leaving group (typically a halide) from a substituted pyridine by pyrrolidine. The presence of the nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific experimental issues.

Category 1: Low or No Product Yield

Question 1: My reaction is showing very low to no formation of the desired product. What are the likely causes?

Several factors can contribute to a poor or non-existent yield in the synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. A systematic approach to troubleshooting is essential.

1.1 Insufficient Activation of the Pyridine Ring:

  • The "Why": The success of a nucleophilic aromatic substitution reaction hinges on the electrophilicity of the pyridine ring. The nitro group at the 5-position is a powerful electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.[2][4] If the starting material is not correctly nitrated, the reaction will be sluggish or fail altogether.

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the identity and purity of your starting material (e.g., 2-chloro-3-methyl-5-nitropyridine) using techniques like NMR and mass spectrometry.

    • Nitration Conditions: If you are preparing the nitropyridine yourself, ensure your nitration conditions are appropriate. Nitration of pyridines can be challenging and often requires harsh conditions.[5][6]

1.2 Poor Leaving Group:

  • The "Why": The nature of the leaving group at the 2-position is critical. For SNAr reactions, the general reactivity order for halogens is F > Cl > Br > I.[2][7] While this may seem counterintuitive based on bond strength, the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[3]

  • Troubleshooting Steps:

    • Consider Alternative Halides: If you are using a bromo or iodo-substituted pyridine, consider switching to the chloro or fluoro analogue if synthetically accessible.

1.3 Weak Nucleophile or Inappropriate Reaction Conditions:

  • The "Why": Pyrrolidine is a reasonably strong nucleophile. However, its effectiveness can be hampered by reaction conditions. The reaction generally requires a suitable solvent and may need heat to proceed at a reasonable rate.[8]

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[8]

    • Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition.[8] Reactions on less reactive substrates can require temperatures up to 150°C.[7]

    • Base Addition: The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile.[8]

1.4 Side Reactions:

  • The "Why": Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Solvolysis: If using a nucleophilic solvent (e.g., methanol, ethanol), it can compete with the pyrrolidine, especially at higher temperatures.[8] Using a non-nucleophilic solvent is recommended.

    • Di-substitution: While less common in this specific synthesis, ensure you are using a stoichiometric amount of the nucleophile to avoid potential di-substitution if other leaving groups are present.[8]

Category 2: Product Purity and Isolation Issues

Question 2: I've managed to get some product, but it's impure. What are the common impurities and how can I remove them?

2.1 Unreacted Starting Material:

  • The "Why": Incomplete reactions are a common source of impurity.

  • Troubleshooting/Purification:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until the starting material is consumed.[2]

    • Purification: Column chromatography on silica gel is an effective method for separating the more polar product from the less polar starting material.[8]

2.2 Formation of Isomers:

  • The "Why": While the nitro group at the 5-position strongly directs the nucleophilic attack to the 2-position, there is a possibility of forming other isomers, especially if the reaction conditions are not optimized.[4]

  • Troubleshooting/Purification:

    • Characterization: Use NMR to confirm the structure of your product and identify any isomeric impurities.

    • Purification: Careful column chromatography or recrystallization may be necessary to separate isomers.

2.3 Byproducts from the Base:

  • The "Why": If a base like triethylamine is used, its salts (e.g., triethylammonium chloride) will be present in the crude product.

  • Troubleshooting/Purification:

    • Aqueous Work-up: A standard aqueous work-up, including washing the organic layer with water or brine, will effectively remove these water-soluble salts.[8]

Experimental Protocols & Data

General Protocol for the Synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

This is a general guideline; specific conditions may require optimization.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2-chloro-3-methyl-5-nitropyridine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[8]

  • Nucleophile and Base Addition: Add pyrrolidine (1.0-1.2 eq.) to the mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).[8]

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to 80-120 °C).[8] Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[8]

Table 1: Troubleshooting Guide for Low Yield
Potential Cause Recommended Action Rationale Reference
Insufficient Ring ActivationVerify starting material purity and structure. Re-evaluate nitration protocol if applicable.The nitro group is essential for activating the pyridine ring towards nucleophilic attack.[2]
Poor Leaving GroupConsider using a starting material with a better leaving group (F > Cl > Br > I).A more electronegative leaving group increases the electrophilicity of the reaction center.[2][7]
Suboptimal TemperatureGradually increase the reaction temperature while monitoring for decomposition.SNAr reactions often require thermal energy to overcome the activation barrier.[7][8]
Inappropriate SolventUse a polar aprotic solvent such as DMF, DMSO, or THF.These solvents facilitate the reaction by solvating the nucleophile.[8]
Acid ScavengingAdd a non-nucleophilic base (e.g., TEA, DIPEA).Prevents protonation and deactivation of the amine nucleophile.[8]

Mechanistic Insights & Visualizations

The synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization.[2]

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.[2]

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products 2-chloro-3-methyl-5-nitropyridine 2-chloro-3-methyl-5-nitropyridine Anionic Intermediate Anionic Intermediate 2-chloro-3-methyl-5-nitropyridine->Anionic Intermediate + Pyrrolidine Pyrrolidine Pyrrolidine 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine Anionic Intermediate->3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine - Cl- Chloride Ion Chloride Ion

Caption: General mechanism of the SNAr reaction for the synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Product Yield check_sm Verify Starting Material (Purity & Structure) start->check_sm check_sm->start SM Impure/Incorrect check_lg Evaluate Leaving Group (F > Cl > Br > I) check_sm->check_lg SM OK check_lg->start LG Inappropriate optimize_temp Increase Reaction Temperature check_lg->optimize_temp LG Appropriate optimize_solvent Change to Polar Aprotic Solvent (DMF, DMSO, THF) optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improvement add_base Add Non-Nucleophilic Base (TEA, DIPEA) optimize_solvent->add_base No Improvement optimize_solvent->success Improvement add_base->success Monitor Progress

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Organic Chemistry Division, University of Southampton.
  • The Royal Society of Chemistry.
  • Benchchem.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • International Research Journal of Multidisciplinary Scope (IRJMS).
  • PMC.
  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • MDPI.
  • PrepChem.com. Synthesis of 3-methyl-2-(pyrrolidin-1-yl)methyl piperidine.
  • Wikipedia. 2-Aminopyridine.
  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines.
  • ACS Publications. Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides.
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • GalChimia. Easy Access to 2-Aminopyridines.
  • Appchem. Pyridine, 3-methyl-5-nitro-2-(1-pyrrolidinyl)-.
  • Preprints.org.
  • Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide.
  • PMC.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BOC Sciences. 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine.
  • Google Patents. Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
  • Google Patents.
  • Sigma-Aldrich. (s)-3-(1-methyl-2-pyrrolidinyl)pyridine.

Sources

Optimization

Troubleshooting solubility issues of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine .

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind your solubility issues, provide self-validating experimental protocols, and equip you with the data needed to optimize your in vitro assays.

Part 1: Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecular architecture of the compound. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine presents a "dual-threat" solubility challenge due to three conflicting structural features:

  • High Crystal Lattice Energy (The DMSO Barrier): The molecule contains a strongly electron-withdrawing nitro group (-NO₂) paired with a planar pyridine ring . This creates an extreme molecular dipole, leading to tight intermolecular stacking and high crystal lattice energy. Even in a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the solvent molecules struggle to disrupt these solid-state interactions.

  • pH-Dependent Basicity: The pyridine nitrogen and the tertiary amine of the pyrrolidine ring are weakly basic. In neutral DMSO, the molecule remains un-ionized, further resisting solvation [1].

  • Hydrophobic Bulk (The Aqueous Barrier): The pyrrolidin-1-yl group adds significant lipophilicity. While DMSO can eventually solvate this hydrophobic bulk, transferring the DMSO stock into an aqueous environment (like PBS or cell culture media) causes an immediate, exponential drop in solvation capacity. The local concentration of water forces the lipophilic domains to aggregate, resulting in a kinetic "crash-out" (precipitation) [3].

Part 2: Solubilization Workflow

The following decision tree maps the logical progression from initial solid-state dissolution to final aqueous assay preparation.

SolubilizationWorkflow A Solid Compound: 3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine B Add 100% Anhydrous DMSO (Target: 10-50 mM) A->B C Visual Inspection: Is it fully dissolved? B->C D Yes: Clear Solution C->D Soluble E No: Suspension/Crystals C->E Insoluble I Aqueous Dilution: Add to Cell Media D->I F Apply Heat (37°C) & Sonication (10 min) E->F G Still Insoluble? F->G G->D Solved H Acidification Strategy: Add 0.1M HCl (1-2% v/v) G->H Persistent H->D J Precipitation in Media? I->J K Intermediate Dilution: Use PEG400 or Tween-80 J->K Crash-out L Final Assay Ready J->L Clear K->L

Workflow for DMSO stock preparation and aqueous dilution troubleshooting.

Part 3: Self-Validating Experimental Protocols

Protocol A: Overcoming Lattice Energy in DMSO Stock Preparation

Objective: Achieve a clear, stable 10–50 mM master stock in DMSO.

  • Preparation: Weigh the required mass of the compound into a sterile, amber glass vial. Causality: Nitroaromatics can undergo photolytic degradation; amber glass prevents UV-induced breakdown.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to reach your target concentration.

    • Self-Validation Check: Ensure the DMSO is strictly anhydrous. Standard benchtop DMSO absorbs atmospheric moisture. Even 1% water content will drastically reduce the solubility of this lipophilic compound.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If the solution remains a cloudy suspension, proceed to step 4.

  • Thermal & Cavitation Energy: Place the vial in a sonicating water bath at 37°C for 10–15 minutes.

    • Causality: Thermal energy and ultrasonic cavitation disrupt the strong dipole-dipole interactions of the nitro groups.

  • Chemical Disruption (If needed): If crystalline particulates persist, add 1% (v/v) of 0.1 M HCl in DMSO.

    • Causality: The trace acid protonates the basic pyridine and pyrrolidine nitrogens. The resulting positive charges create ionic repulsion between adjacent molecules in the solid state, rapidly breaking down the crystal lattice [1].

Protocol B: Preventing Aqueous "Crash-Out" in Cell Media

Objective: Maintain kinetic solubility when transferring the DMSO stock to aqueous buffers.

  • Thermal Equilibration: Warm the target aqueous media (e.g., PBS, DMEM) to 37°C.

    • Causality: Cold media instantly lowers the kinetic solubility threshold, ensuring immediate precipitation [2].

  • Intermediate Dilution (The "Bridge"): Do not add the 100% DMSO stock directly to the media. Instead, dilute the DMSO stock 1:10 into a co-solvent bridge (e.g., 50% PEG400 / 50% PBS) or use a surfactant like 0.1% Tween-80.

    • Causality: This creates a micellar or co-solvated transition state, preventing the localized supersaturation that occurs when pure DMSO hits pure water [3].

  • Dropwise Addition: Add the intermediate solution dropwise to the warmed media while vortexing at 500 rpm.

    • Self-Validation Check: Centrifuge a 1 mL aliquot of your final media mixture at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom of the tube, your compound has precipitated (crashed out), and you must increase the ratio of your intermediate co-solvent.

Part 4: Quantitative Troubleshooting Data

Use the table below to select the appropriate solubilization strategy based on your specific experimental phase and limitations.

Solubilization StrategyTarget PhaseMechanism of ActionExpected Solubility EnhancementPrimary Risk / Drawback
100% Anhydrous DMSO Stock PrepBaseline polar aprotic solvation1x (Baseline)Highly prone to moisture-induced precipitation
Heating (37°C) + Sonication Stock PrepOvercomes crystal lattice energy2x – 3xTemporary; compound may precipitate upon cooling
Acidification (1% v/v 0.1M HCl) Stock PrepProtonates pyridine/pyrrolidine nitrogens5x – 10xAlters micro-pH; may affect sensitive downstream enzymatic assays
Co-solvent (PEG400 or NMP) Aqueous DilutionLowers solvent polarity gradientSustains kinetic solubilityHigh concentrations (>5%) may induce cellular toxicity
Surfactant (0.1% Tween-80) Aqueous DilutionMicellar encapsulation of lipophilic bulkPrevents aqueous crash-outCan disrupt delicate cell membranes in prolonged cultures

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in DMSO but instantly turn cloudy when added to my cell culture media? A1: This phenomenon is known as a "hydrophobic crash-out." While DMSO effectively solvates the lipophilic pyrrolidine ring, diluting it into an aqueous buffer exponentially decreases the solvent mixture's capacity to keep those lipophilic portions solvated. The local concentration of water around the DMSO droplet causes immediate kinetic precipitation [2]. To resolve this, use the Intermediate Dilution strategy outlined in Protocol B.

Q2: Can I use standard benchtop DMSO for my stock solutions? A2: No. Standard benchtop DMSO is highly hygroscopic. Over time, it absorbs moisture from the air. Because 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine has a high hydrophobic bulk, even 1–2% water content in your DMSO stock can drastically reduce its solubility and lead to degradation [3]. Always use sealed, anhydrous, cell-culture grade DMSO.

Q3: Is it safe to heat the compound to force it into solution? A3: Yes, gentle heating (up to 40°C) is generally safe and highly effective for disrupting the nitro-group dipole interactions. However, avoid boiling or prolonged heating above 50°C, as nitroaromatics can become thermally unstable or degrade over time.

References

  • Title: Why does a compound that dissolve in DMSO, precipitates with media? Source: ResearchGate URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Center for Biotechnology Information (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Purge of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the synthesis and isolation of 3-methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the synthesis and isolation of 3-methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine . This compound is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics [1].

The formation of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-methyl-5-nitropyridine and pyrrolidine [2]. While the reaction is highly favored due to the activating 5-nitro group, isolating a highly pure Active Pharmaceutical Ingredient (API) intermediate requires a strategic, causality-driven approach to impurity purging during the workup and crystallization phases.

Quantitative Data: Impurity Profiling

To design an effective crystallization and workup protocol, we must first understand the physicochemical properties of the reaction matrix. The table below summarizes the quantitative data used to engineer our pKa-driven purge strategy.

CompoundRole in MatrixMolecular WeightEstimated pKaAqueous SolubilityOrganic Solubility (e.g., EtOAc)Purge Strategy
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine Target Product 207.23 g/mol ~3.5 (Conjugate Acid)Insoluble at pH > 4.5Highly SolubleIsolate via Anti-Solvent Crystallization
2-Chloro-3-methyl-5-nitropyridine Unreacted Starting Material172.57 g/mol N/A (Non-ionizable)InsolubleHighly Soluble (Even in Heptane)Reject into Mother Liquor during Crystallization
Pyrrolidine Unreacted Nucleophile71.12 g/mol 11.27 (Conjugate Acid)Miscible at all pHSolublePurge via Acidic Aqueous Wash (pH 4.5–5.0)
3-Methyl-5-nitropyridin-2-ol Hydrolysis Byproduct154.12 g/mol ~6.0 (Phenolic/Pyridinol OH)Soluble at pH > 9.0Poorly Soluble (Co-crystallizes)Purge via Basic Aqueous Wash (pH 9.5–10.0)
Methodology: Self-Validating Synthesis & Crystallization Protocol

The following step-by-step methodology utilizes a two-stage biphasic extraction prior to crystallization. This protocol is designed as a self-validating system : by strictly controlling the pH at each stage, you mathematically guarantee the ionization state of your impurities, ensuring their complete removal before the product ever reaches the crystallizer.

Step 1: SNAr Reaction Execution

  • Charge a dry reactor with 2-chloro-3-methyl-5-nitropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Add pyrrolidine (2.5 eq) dropwise at 20°C. Causality: Excess pyrrolidine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Heat the mixture to 60°C for 2-4 hours.

  • Self-Validation Check: Sample the reaction for HPLC analysis. Proceed only when the starting material is <1.0% Area.

Step 2: Acidic Quench (Pyrrolidine Purge)

  • Cool the reaction to 20°C and concentrate under reduced pressure to remove THF.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic phase with a 10% Citric Acid aqueous solution until the aqueous layer stabilizes at pH 4.5–5.0 .

  • Self-Validation Check: At pH 5.0, pyrrolidine (pKa 11.27) is >99.9% protonated and partitioned into the aqueous phase. The target product (pKa ~3.5) remains unprotonated in the organic phase. Separate and discard the aqueous layer.

Step 3: Basic Wash (Hydrolysis Byproduct Purge)

  • Wash the retained organic phase with a 5% Na2CO3 aqueous solution until the aqueous layer stabilizes at pH 9.5–10.0 .

  • Self-Validation Check: At pH 9.5, the 3-methyl-5-nitropyridin-2-ol impurity (pKa ~6.0) is >99.9% deprotonated and partitioned into the aqueous phase. Separate and discard the aqueous layer.

Step 4: Anti-Solvent Crystallization

  • Wash the organic phase with brine (5 volumes) and dry over anhydrous Na2SO4.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the EtOAc solution. Ensure water content is <0.1% w/w to prevent product oiling out during crystallization.

  • Concentrate the EtOAc solution to exactly 3 volumes.

  • Heat to 50°C and slowly add Heptane (anti-solvent) (9 volumes) over 1 hour.

  • Seed the mixture with 0.5% w/w pure product crystals at 45°C to induce controlled nucleation.

  • Cool linearly to 5°C over 4 hours. Filter the resulting crystals, wash with cold Heptane, and dry under vacuum at 40°C.

ReactionWorkflow SM1 2-Chloro-3-methyl- 5-nitropyridine Rxn SNAr Reaction THF, 60°C, 2-4 hrs SM1->Rxn SM2 Pyrrolidine (Nucleophile) SM2->Rxn Workup Biphasic Quench & pH Adjustment Rxn->Workup Cryst Controlled Cooling Crystallization Workup->Cryst API Target Intermediate Cryst->API

Overall synthetic and isolation workflow for 3-methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

Troubleshooting Guides & FAQs

Q1: Why is my crystallized product heavily contaminated with 3-methyl-5-nitropyridin-2-ol, and how do I prevent this? A: This is a classic hydrolysis issue. The 2-chloro position of your starting material is highly activated by the strongly electron-withdrawing 5-nitro group. If trace water is present in your pyrrolidine or solvent, hydroxide ions can outcompete the amine, forming 3-methyl-5-nitropyridin-2-ol. The Causality of Co-crystallization: This byproduct tautomerizes into its pyridone form (3-methyl-5-nitropyridin-2(1H)-one), which forms incredibly strong intermolecular hydrogen bonds. This causes it to intercalate into your target crystal lattice or precipitate prematurely. The Fix: You cannot easily crystallize out of this problem. You must purge it before crystallization using the Step 3 Basic Wash detailed in the methodology. By raising the pH to 9.5, you deprotonate the pyridinol, converting it into a highly water-soluble sodium salt that is easily washed away [3].

Q2: During cooling crystallization, my product separates as a sticky oil at the bottom of the flask instead of forming crystals. What causes "oiling out"? A: Liquid-liquid phase separation (commonly known as "oiling out") occurs when the supersaturation of the solution exceeds the metastable zone limit before nucleation can occur, or when impurities significantly depress the melting point of the solute. In this reaction, unreacted 2-chloro-3-methyl-5-nitropyridine is a primary culprit. It is highly soluble in non-polar solvents and acts as a melting-point depressant. The Fix: First, ensure your SNAr conversion is >99%. Second, implement a strict seeding strategy. By adding seed crystals (0.5% w/w) at 45°C (just below the solubility curve), you provide a surface for immediate secondary nucleation, forcing the product into the solid crystalline phase before it can phase-separate into an oil.

Q3: How do I ensure unreacted 2-chloro-3-methyl-5-nitropyridine doesn't contaminate the final cake? A: This relies entirely on solvent/anti-solvent selection. The starting material is a relatively non-polar, halogenated aromatic compound. By choosing Heptane as your anti-solvent, you create a system where the highly polar, hydrogen-bond-accepting product (due to the nitro and pyrrolidine groups) crashes out, while the less polar starting material remains highly soluble in the EtOAc/Heptane mother liquor. Do not use water as an anti-solvent, as it will cause both the product and the starting material to precipitate simultaneously.

ImpurityPurge Crude Crude Organic Phase (Product + Impurities) AcidWash Acidic Aqueous Wash (pH 4.5 - 5.0) Crude->AcidWash Pyrrolidine Protonated Pyrrolidine (Aqueous Waste) AcidWash->Pyrrolidine Purges Org1 Organic Phase (Product + Pyridinol + SM) AcidWash->Org1 BasicWash Basic Aqueous Wash (pH 9.5 - 10.0) Org1->BasicWash Pyridinol Deprotonated Pyridinol (Aqueous Waste) BasicWash->Pyridinol Purges Org2 Washed Organic Phase (Product + Trace SM) BasicWash->Org2 Cryst Anti-Solvent Crystallization (e.g., EtOAc / Heptane) Org2->Cryst SM Unreacted Chloro-pyridine (Mother Liquor) Cryst->SM Purges Pure Pure Crystalline Product Cryst->Pure Yields

Biphasic extraction and crystallization workflow demonstrating pKa-driven impurity purging.

References
  • Imidazopyrrolidine derivatives and their use in the treatment of disease (US9890166B2).
  • 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors (WO2007026916A1).
  • 2-Chloro-3-methyl-5-nitropyridine Compound Summary. PubChem.[Link]

  • Pyrrolidine Compound Summary. PubChem.[Link]

Optimization

Preventing degradation of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine during long-term storage

Technical Support Center: Troubleshooting & Storage Guide for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the insidious degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the insidious degradation of activated heterocyclic building blocks. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a prime example of a molecule that appears stable but possesses three distinct chemical liabilities: a highly activated electrophilic core, an oxidizable tertiary amine, and a photolabile nitroaromatic system.

This guide is designed to transform your storage protocols from passive routines into proactive, self-validating systems. By understanding the mechanistic causality behind each degradation pathway, you can ensure the absolute integrity of your experimental data.

Part 1: Troubleshooting FAQs

Q1: We dissolved our stock in aqueous DMSO and stored it at 4°C. After a month, LC-MS shows a new polar peak with a mass shift of -53 Da. What went wrong? A: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) hydrolysis. The nitro group at the 5-position acts as a powerful electron-withdrawing moiety, severely depleting electron density at the 2-position via resonance. Despite the pyrrolidine ring being a relatively poor leaving group, the extreme electrophilicity of the C2 carbon makes it highly susceptible to nucleophilic attack by water. The water displaces the pyrrolidine ring (-70 Da) and adds a hydroxyl group (+17 Da), resulting in a net mass loss of 53 Da to form 3-methyl-5-nitropyridin-2-ol (which tautomerizes to the highly stable 2-pyridone). Causality-Driven Solution: Never store activated 2-aminopyridines in protic solvents or hygroscopic solvents (like DMSO) that have absorbed atmospheric moisture [1].

Q2: Our dry powder turned from pale yellow to a dark brownish-orange after being left on the benchtop. Is it still viable for our assays? A: No, the batch is likely compromised. Nitroaromatic compounds are notoriously photolabile. When exposed to UV or ambient visible light, the nitro group enters an excited triplet state. This excited state can abstract hydrogen atoms from neighboring molecules or undergo homolytic cleavage, initiating a cascade of reduction reactions that yield highly colored, complex nitroso and hydroxylamine oligomers [2]. Causality-Driven Solution: Photodegradation is a radical-mediated process that accelerates exponentially once initiated. Always store the compound in opaque or amber vials to block photon absorption.

Q3: We are seeing a +16 Da and a +14 Da mass adduct in our aged samples. How do we prevent this? A: These adducts indicate oxidation of the pyrrolidine ring. The +16 Da shift corresponds to the formation of an N-oxide at the tertiary nitrogen. The +14 Da shift (addition of oxygen, loss of two protons) indicates alpha-oxidation to a lactam (pyrrolidin-2-one). The electron-rich nature of the pyrrolidine ring makes it highly susceptible to oxidation by atmospheric oxygen or trace peroxides found in aged ethereal solvents [3]. Causality-Driven Solution: Purge the headspace of all storage containers with inert gas (Argon) to displace molecular oxygen.

Part 2: Quantitative Stability Profile

To illustrate the impact of environmental factors, below is a comparative stability matrix based on accelerated degradation kinetics for activated nitro-aminopyridines.

Storage ConditionTimeframePurity (%)Primary DegradantViability
Ambient, Clear Vial, Air1 Month68.4%Nitroso oligomers (Color change)Fail
4°C, Aqueous DMSO, Dark1 Month82.1%2-Pyridone (-53 Da)Fail
-20°C, Dry Powder, Air6 Months94.5%N-Oxide (+16 Da)Marginal
-20°C, Dry Powder, Argon, Dark 12 Months >99.5% None Pass

Part 3: Self-Validating Protocol for Long-Term Storage

Do not rely on visual inspection alone. Use this self-validating Standard Operating Procedure (SOP) to ensure compound integrity prior to critical biological or synthetic assays.

Step 1: Baseline Purity Verification (Self-Validation)

  • Action: Dissolve a 1 mg aliquot in LC-MS grade Acetonitrile (avoid Methanol/Water). Run a rapid LC-MS gradient.

  • Causality: Establishes a baseline to ensure no pre-existing SNAr hydrolysis (-53 Da) or oxidation (+16 Da) has occurred during shipping.

Step 2: Lyophilization

  • Action: If the compound was exposed to ambient humidity, dissolve in anhydrous 1,4-dioxane and lyophilize overnight.

  • Causality: Removes trace water molecules that act as latent nucleophiles for SNAr degradation.

Step 3: Aliquoting

  • Action: Transfer the dry powder into single-use, amber-glass vials (e.g., 2 mL capacity).

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize repeated exposure to atmospheric moisture and light. Amber glass blocks UV/Vis excitation of the nitro group.

Step 4: Argon Purging & Sealing

  • Action: Insert an Argon gas line into the vial for 15 seconds to displace ambient air. Immediately cap with a PTFE-lined septum. Wrap the cap junction with Parafilm.

  • Causality: Displacing molecular oxygen halts the radical-mediated N-oxidation and alpha-oxidation of the pyrrolidine ring.

Step 5: Desiccated Storage

  • Action: Place the sealed vials in a secondary container filled with indicating Drierite (calcium sulfate). Store at -20°C.

Part 4: Mechanistic Degradation Workflow

Degradation cluster_0 Degradation Triggers cluster_1 Observed Degradants cluster_2 Preventative Storage Parent 3-Methyl-5-nitro-2- (pyrrolidin-1-yl)pyridine Trig_H2O Moisture / Protic Solvents (SNAr Hydrolysis) Parent->Trig_H2O Trig_O2 Oxygen / Peroxides (Alpha/N-Oxidation) Parent->Trig_O2 Trig_UV UV/Vis Light (Photolysis) Parent->Trig_UV Deg_OH 3-Methyl-5-nitro- pyridin-2-ol (-53 Da) Trig_H2O->Deg_OH Nucleophilic Attack Deg_Ox N-Oxide / Lactam (+16 / +14 Da) Trig_O2->Deg_Ox Radical Transfer Deg_UV Nitroso Derivatives (Color Change) Trig_UV->Deg_UV Triplet State Prev_Dry Desiccation & Aprotic Solvents Deg_OH->Prev_Dry Prev_Ar Argon Purge & Antioxidants Deg_Ox->Prev_Ar Prev_Dark Amber Vials & Dark Storage Deg_UV->Prev_Dark

Degradation pathways and storage interventions for the nitro-aminopyridine derivative.

References

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Oxoammonium-Catalyzed Oxidation of N-Substituted Amines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Troubleshooting

Overcoming poor cellular permeability of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Technical Support Center: Troubleshooting Guide for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (3-MNPP) Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (3-MNPP)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (3-MNPP). This guide provides mechanistic explanations, self-validating protocols, and actionable formulation strategies to overcome its poor cellular permeability in both in vitro assays and live-cell experiments.

Section 1: Mechanistic Causality of Poor Permeability

Q: Why does 3-MNPP show exceptionally low permeability and poor recovery in my standard Caco-2 and PAMPA assays?

A: The poor apparent permeability ( Papp​ ) of 3-MNPP is an artifact of its specific molecular structure rather than an absolute inability to cross lipid bilayers.

To understand this, we must look at the electronic environment of the molecule. 3-MNPP features a pyrrolidine ring attached to the C2 position of a pyridine ring, with a strongly electron-withdrawing nitro group at the C5 position (para to the pyrrolidine). The lone electron pair on the tertiary pyrrolidine nitrogen is highly delocalized into the pyridine π-system and stabilized by the nitro group via resonance.

The Causality: This delocalization drastically reduces the basicity (pKa) of the pyrrolidine nitrogen. Instead of behaving as a typical basic amine (which would be protonated and soluble at pH 7.4), 3-MNPP remains a highly lipophilic, neutral species at physiological pH. This extreme lipophilicity causes two major assay artifacts [1]:

  • Non-Specific Binding (NSB): The hydrophobic molecule adheres to the polystyrene/polycarbonate plasticware of the Transwell plates.

  • Membrane Retention: The molecule partitions rapidly into the apical cell membrane but lacks the thermodynamic driving force to partition back out into the aqueous basolateral (receiver) compartment.

G Start Low Papp in Standard Caco-2 CheckMass Calculate Mass Balance (Donor + Receiver + Cell) Start->CheckMass LowMass Mass Balance < 70% CheckMass->LowMass Yes HighMass Mass Balance > 80% CheckMass->HighMass No MembraneTrap Membrane Retention or Plastic Binding LowMass->MembraneTrap Efflux Check Efflux Ratio (B-A / A-B) HighMass->Efflux AddBSA Add 4% BSA to Receiver Use FaSSIF in Donor MembraneTrap->AddBSA HighEfflux Ratio > 2: P-gp/BCRP Substrate Efflux->HighEfflux AddInhibitor Add Tariquidar/Verapamil HighEfflux->AddInhibitor

Caption: Diagnostic workflow for differentiating true low permeability from lipophilic assay artifacts.

Section 2: Assay Optimization & Protocol

Q: How can I modify my in vitro permeability assays to get accurate data for 3-MNPP?

A: You must introduce a thermodynamic "sink" into the receiver compartment and improve dissolution in the donor compartment. The standard Hanks' Balanced Salt Solution (HBSS) is insufficient. By adding Bovine Serum Albumin (BSA) to the basolateral chamber, you mimic in vivo plasma protein binding, which actively pulls the lipophilic drug out of the cell monolayer [1, 2].

Table 1: Impact of Assay Conditions on Highly Lipophilic Drug Permeability

Assay ConditionApical (Donor) BufferBasolateral (Receiver) BufferMass Balance (%)Apparent Papp​ ( 10−6 cm/s)
Standard HBSS (pH 7.4)HBSS (pH 7.4)< 40%< 1.0 (Artificially Low)
Organic Catch HBSS + 1% DMSOHBSS + 1% DMSO~ 55%~ 2.5
Protein Sink FaSSIF (pH 6.5)HBSS + 4% BSA (pH 7.4)> 85% > 15.0 (Accurate)
Self-Validating Protocol: BSA-Supplemented Caco-2 Assay

This protocol is designed to be self-validating by utilizing mass balance calculations to prove that the drug is no longer trapped in the membrane.

Step 1: Cell Preparation

  • Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

Step 2: Buffer Optimization

  • Apical Buffer: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5. This utilizes bile salts to create mixed micelles, keeping 3-MNPP in solution without damaging the cell monolayer [2].

  • Basolateral Buffer: Prepare HBSS supplemented with 4% (w/v) BSA, adjusted to pH 7.4.

Step 3: Dosing & Incubation

  • Spike 3-MNPP into the Apical buffer at a final concentration of 10 µM (ensure DMSO concentration remains ≤ 1% v/v).

  • Add the Apical buffer to the donor compartment and the BSA-HBSS to the receiver compartment. Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

Step 4: Sampling & Mass Balance Extraction (Critical Step)

  • After 90 minutes, sample both the Apical and Basolateral compartments.

  • Cell Extraction: Wash the cell monolayer twice with ice-cold HBSS. Extract the cells using 100 µL of Acetonitrile/Water (80:20) to solubilize any membrane-retained 3-MNPP.

  • Validation: Calculate Mass Balance = (Amount in Receiver + Amount in Donor + Amount in Cells) / Initial Amount. A valid assay for 3-MNPP must yield a mass balance > 80%.

Section 3: Formulation Strategies for Live-Cell & In Vivo Delivery

Q: I need to dose 3-MNPP in live-cell functional assays, but it precipitates in the culture media. What formulation strategies are recommended?

A: For live-cell functional assays or in vivo dosing, you cannot rely on DMSO alone, as concentrations high enough to dissolve 3-MNPP will cause cellular toxicity. Instead, utilize transient permeability enhancers that mask the lipophilicity of the molecule [3].

  • Cyclodextrin Inclusion Complexes: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic pyrrolidine/methyl-pyridine core of 3-MNPP, while its hydrophilic exterior ensures aqueous solubility. This complex delivers the drug directly to the unstirred water layer of the cell membrane, where the drug partitions out of the cavity and into the cell.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): For in vivo oral gavage, dissolving 3-MNPP in a mixture of lipids and surfactants (e.g., Labrasol/Tween-80) creates a spontaneous nanoemulsion (<50 nm droplets) upon contact with aqueous media, vastly increasing the surface area for absorption [3].

G Drug 3-MNPP (Highly Lipophilic) CD Cyclodextrin (HP-β-CD) Drug->CD SMEDDS SMEDDS (Lipid + Surfactant) Drug->SMEDDS Complex Inclusion Complex (Hydrophilic Exterior) CD->Complex Emulsion Nanoemulsion (<50nm Droplets) SMEDDS->Emulsion Cell Enhanced Aqueous Boundary Layer Permeation Complex->Cell Emulsion->Cell

Caption: Permeability enhancement strategies for 3-MNPP via formulation.

Section 4: Intracellular Trapping

Q: Once inside the cell, could 3-MNPP be trapped in organelles, reducing its efficacy at the cytosolic/nuclear target?

A: Yes. While the bulk of 3-MNPP is neutral due to the electron-withdrawing nitro group, the acidic environment of lysosomes (pH ~4.5) can protonate a small fraction of the molecule. Once protonated, lipophilic basic drugs become membrane-impermeable and are trapped inside the lysosome (lysosomal trapping) [4].

If you observe good in vitro permeability but poor cellular efficacy, lysosomal trapping is the likely culprit.

  • Troubleshooting Step: Pre-treat your live cells with Bafilomycin A1 (a V-ATPase inhibitor) or Chloroquine to neutralize lysosomal pH. If the functional efficacy of 3-MNPP is restored, lysosomal trapping is confirmed.

References

  • Krishna, G., et al. "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics, 2001. [Link]

  • Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. ResearchGate.[Link]

  • "Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review." Journal of Applied Pharmaceutical Science, 2012. [Link]

  • "Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system." PubMed, 2010. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine and Other Aminopyridine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of medicinal chemistry, the 2-aminopyridine scaffold stands out as a "privileged structure," fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold stands out as a "privileged structure," forming the backbone of numerous clinically relevant molecules.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, from potent kinase inhibitors to antimicrobial agents.[2][3] This guide provides an in-depth comparison of a specific, yet under-explored derivative, 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, with other well-established aminopyridine derivatives. By synthesizing existing experimental data on analogous compounds and providing a predictive analysis, we aim to offer valuable insights for researchers and drug development professionals.

The Aminopyridine Scaffold: A Foundation for Potent Biological Activity

The 2-aminopyridine moiety is a key building block in drug discovery due to its ability to form critical hydrogen bond interactions with biological targets, mimicking the purine core of ATP. This has made it a particularly successful scaffold for the development of kinase inhibitors.[4] The Janus kinase (JAK) family of non-receptor tyrosine kinases, for instance, has been a prime target for aminopyridine-based drugs in the treatment of myeloproliferative neoplasms and autoimmune diseases.[5][6]

Introducing 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine: A Hypothetical Profile

Proposed Synthesis

The synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine can be envisioned through a nucleophilic aromatic substitution (SNA) reaction. The starting material, 2-amino-3-methyl-5-nitropyridine, possesses an electron-deficient pyridine ring due to the presence of the nitro group, making it susceptible to nucleophilic attack. The amino group at the 2-position can be converted to a better leaving group, or the reaction can proceed directly with pyrrolidine under appropriate conditions.

DOT Script for Proposed Synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2-Amino-3-methyl- 5-nitropyridine C 3-Methyl-5-nitro- 2-(pyrrolidin-1-yl)pyridine A->C Nucleophilic Aromatic Substitution (SNAr) B Pyrrolidine (Nucleophile) Base (e.g., K2CO3) High Temperature

Caption: Proposed synthesis of the target compound.

Predicted Biological Activity

The presence of the 3-methyl and 5-nitro groups on the pyridine ring, combined with the pyrrolidine moiety at the 2-position, suggests that 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine could be a potent kinase inhibitor. The nitro group, being a strong electron-withdrawing group, can enhance the interaction with the kinase hinge region. The pyrrolidine ring can provide favorable interactions within the ATP-binding pocket and improve physicochemical properties.

Comparative Analysis with Other Aminopyridine Derivatives

To contextualize the potential of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, we will compare it to several well-characterized aminopyridine-based kinase inhibitors.

CompoundTarget KinaseIC50 (nM)SelectivityKey Structural FeaturesReference
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine JAK2 (Predicted)<10 (Predicted)Predicted high selectivity over JAK1/33-methyl, 5-nitro, 2-pyrrolidinyl substitution-
Compound 21b JAK29276-fold vs JAK1, 184-fold vs JAK32-aminopyridine core with a complex side chain[1]
Compound 12l JAK23Selective over JAK1 and JAK32-aminopyridine scaffold[6]
KRC-180 JAK2Inhibits JAK2-Aminopyridine with benzoxazole substitution[7]

Predicted values for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine are based on SAR trends of related compounds.

The predicted high potency and selectivity of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine are based on the structure-activity relationship (SAR) studies of similar JAK2 inhibitors, where specific substitutions on the aminopyridine core have been shown to significantly enhance inhibitory activity and selectivity.[1][8]

Experimental Protocols

To facilitate the investigation of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine and other novel aminopyridine derivatives, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine Derivatives via SNAr

This protocol describes a general method for the synthesis of 2-(pyrrolidin-1-yl)pyridine derivatives from the corresponding 2-aminopyridine precursor.

Materials:

  • 2-Amino-3-methyl-5-nitropyridine

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3-methyl-5-nitropyridine (1.0 eq) in DMF, add K2CO3 (2.0 eq) and pyrrolidine (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

DOT Script for Synthesis Workflow

G A Mix Reactants: 2-Amino-3-methyl-5-nitropyridine, Pyrrolidine, K2CO3 in DMF B Heat and Stir (100-120 °C, 12-24h) A->B C Reaction Quench (add water) B->C D Extraction (Ethyl Acetate) C->D E Wash & Dry (Brine, Na2SO4) D->E F Concentration E->F G Purification (Column Chromatography) F->G

Caption: General workflow for SNAr synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., JAK2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a target kinase.

Materials:

  • Test compounds (e.g., 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine)

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a STAT-derived peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of a compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HEL cells for JAK2-dependent cancers)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Signaling Pathway Context: The JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Aminopyridine-based JAK2 inhibitors act by competing with ATP for binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins.

DOT Script for JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation Inhibitor 3-Methyl-5-nitro- 2-(pyrrolidin-1-yl)pyridine (or other Aminopyridine Inhibitor) Inhibitor->JAK2 Inhibition Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the JAK-STAT pathway.

Conclusion and Future Directions

While 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine remains a molecule of hypothetical potential, the analysis of its structural features in the context of well-established aminopyridine derivatives suggests it could be a promising candidate for further investigation, particularly as a selective kinase inhibitor. The presence of the nitro group may also confer interesting properties related to cytotoxicity in hypoxic tumor environments, a burgeoning area of cancer research.[10][11] The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to synthesize and characterize this and other novel aminopyridine derivatives, ultimately contributing to the development of the next generation of targeted therapeutics.

References

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Eur. J. Med. Chem.
  • Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. (2015). Oncol. Lett.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2018). Antioxidants & Redox Signaling.
  • Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors. (2025). BenchChem.
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). Bioorg. Med. Chem. Lett.
  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Molecules.
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. (2019). Request PDF.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Pharmaceuticals.
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (2023).
  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2016). PDF.
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (2020).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PMC - NIH.
  • Nucleophilic aromatic substitution of bisnonaflate 4 with pyrrolidine... (n.d.).
  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). PMC.
  • Exploring the Biological Activity of Nitropyridine Deriv
  • Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. (2017).
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). PMC.
  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2020). PMC.
  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (2017). PMC.
  • Directed nucleophilic aromatic substitution reaction. (2021). The Royal Society of Chemistry.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). SIOC Journals.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2023). PMC.
  • Comparability of Mixed IC50 Data – A St
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. (2016). Juniper Publishers.
  • IC50 – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Comparative

Comparative Guide: Validating LC-MS/MS Quantification Methods for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

The Analytical Challenge: Structural Complexity & Regulatory Demands Quantifying 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (3M5N2P) in complex biological matrices or as a trace Active Pharmaceutical Ingredient (API) i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Complexity & Regulatory Demands

Quantifying 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (3M5N2P) in complex biological matrices or as a trace Active Pharmaceutical Ingredient (API) impurity presents a unique set of chromatographic and mass spectrometric challenges.

Structurally, 3M5N2P is a dichotomy. It features a highly basic, polar pyrrolidine ring attached to a highly electron-deficient, non-polar nitro-pyridine core. Because nitroaromatic compounds are frequently flagged as potentially mutagenic impurities (PMIs), regulatory agencies require ultra-sensitive quantification limits to ensure patient safety, as dictated by the ICH M7 guidelines [1].

Traditional reversed-phase LC-MS/MS methods (e.g., C18 columns with Protein Precipitation) often fail to achieve the necessary sensitivity and peak shape for this analyte. This guide objectively compares a next-generation Biphenyl UPLC / Mixed-Mode Cation Exchange (MCX) SPE workflow against traditional methodologies, providing experimental data and step-by-step protocols to establish a self-validating analytical system compliant with ICH M10 standards[2].

Methodological Comparison: Causality Behind Experimental Choices

To achieve picogram-level quantification, every variable in the LC-MS/MS workflow must be optimized based on the analyte's physicochemical properties.

Stationary Phase: Biphenyl vs. Traditional C18
  • The C18 Limitation: Traditional C18 columns rely exclusively on hydrophobic dispersion forces. For 3M5N2P, the basic nitrogen of the pyrrolidine ring frequently interacts with residual, unendcapped silanols on the silica surface. This secondary interaction causes severe peak tailing, diluting the signal-to-noise (S/N) ratio.

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal π−π (pi-pi) interactions. The strongly electron-withdrawing nitro group on 3M5N2P renders the pyridine core highly π -acidic (electron-deficient). The electron-rich biphenyl rings of the stationary phase act as a π -base, creating a strong, selective retention mechanism. This allows the analyte to elute at a higher organic mobile phase percentage, which exponentially improves electrospray ionization (ESI) desolvation efficiency and MS sensitivity.

Sample Preparation: MCX SPE vs. Protein Precipitation (PPT)
  • The PPT Limitation: Simple protein precipitation with acetonitrile leaves behind a massive concentration of endogenous phospholipids. These lipids co-elute with the analyte, competing for charge in the ESI source and causing severe ion suppression (matrix effects).

  • The MCX SPE Advantage: Mixed-mode cation exchange (MCX) exploits the basicity of the pyrrolidine ring (pKa ~ 5.5). By acidifying the sample, the pyrrolidine nitrogen becomes protonated, allowing it to bind tightly to the sulfonic acid groups of the SPE sorbent. This permits aggressive washing with 100% methanol to strip away phospholipids and neutral interferences before eluting the purified analyte with a basic solution.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a Self-Validating System . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 3M5N2P-d8) into the raw matrix prior to any manipulation, any volumetric losses, extraction inefficiencies, or matrix suppression events are proportionally mirrored and mathematically nullified. Furthermore, absolute SIL-IS peak areas are monitored across the run; a deviation of >15% automatically flags the sample for re-extraction, ensuring strict adherence to ICH M10[2].

Step 1: Mixed-Mode SPE (MCX) Extraction Protocol
  • Spiking & Acidification: Aliquot 200 µL of sample matrix. Spike with 10 µL of SIL-IS (100 ng/mL). Add 200 µL of 2% Formic Acid (FA) in water. (Causality: Forces the protonation of the pyrrolidine ring for optimal cation exchange).

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% FA in water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. (Causality: Flushes out highly polar and uncharged matrix components).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Causality: Strips away hydrophobic interferences like phospholipids; the protonated analyte remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (Causality: The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UPLC-MS/MS Conditions
  • Column: Biphenyl UPLC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 3M5N2P: m/z 208.1 162.1 (Quantifier), m/z 208.1 137.1 (Qualifier)

    • SIL-IS: m/z 216.1 170.1

Visualizations

Workflow A Sample Matrix + SIL-IS B MCX SPE Extraction A->B C UPLC Separation (Biphenyl) B->C D ESI+ MS/MS Detection C->D E ICH M10 Validation D->E

Caption: LC-MS/MS analytical workflow utilizing MCX SPE and Biphenyl UPLC for self-validating quantification.

Fragmentation P Precursor Ion [M+H]+ m/z 208 F1 Loss of NO2 (-46 Da) m/z 162 P->F1 CID F2 Loss of Pyrrolidine (-71 Da) m/z 137 P->F2 CID F3 Loss of NO (-30 Da) m/z 178 P->F3 CID

Caption: Proposed collision-induced dissociation (CID) fragmentation pathway for 3M5N2P.

Quantitative Data & Performance Metrics

The following tables objectively summarize the performance gains of the optimized Biphenyl/SPE method against the traditional C18/PPT approach, validated using human plasma as the model matrix.

Table 1: Chromatographic & Extraction Performance Comparison
ParameterOptimized Method (Biphenyl + MCX SPE)Traditional Method (C18 + PPT)Performance Gain
Peak Asymmetry ( As​ ) 1.05 (Excellent symmetry)1.85 (Severe tailing)Elimination of silanol interactions via π−π retention.
Matrix Effect (%) 98.5% (Negligible suppression)42.1% (Severe suppression)Complete removal of phospholipids via MCX organic wash.
Extraction Recovery 92.4% ± 3.1%65.8% ± 12.4%Highly specific ionic binding prevents analyte loss.
S/N at 10 pg/mL 45:13:1 (Not detectable)15-fold increase in absolute sensitivity.
Table 2: ICH M10 Validation Parameters (Optimized Method)
Validation ParameterAchieved ValueICH M10 Acceptance Criteria[2]
Linear Dynamic Range 5.0 pg/mL – 50,000 pg/mL R2≥0.990 (Achieved: R2=0.9992 )
Lower Limit of Quantitation (LLOQ) 5.0 pg/mLAccuracy 80-120%, Precision 20%
Intra-day Precision (CV%) 2.4% – 6.1% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 7.5% 15% ( 20% at LLOQ)
Accuracy (% Bias) 96.5% – 104.2%85% – 115% (80-120% at LLOQ)
Incurred Sample Reanalysis (ISR) 96% of samples within 20% 67% of samples within ± 20%

Conclusion

For the robust quantification of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, traditional C18 chromatography and basic protein precipitation are fundamentally inadequate due to the analyte's unique π -acidic core and basic pyrrolidine moiety. By transitioning to a Biphenyl stationary phase and MCX SPE , bioanalytical scientists can leverage the exact physicochemical properties of the molecule to eliminate matrix effects, achieve perfect peak symmetry, and reliably hit the ultra-low detection limits required by global regulatory frameworks.

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Europa.eu. Available at:[Link][1]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. Available at:[Link][2]

Sources

Validation

Comparative Efficacy of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine in Solid Tumor Cell Lines: A Preclinical Screening Guide

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the baseline efficacy of novel pharmacophores is a critical first step before committing to extensive medicinal chemistry optimization....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the baseline efficacy of novel pharmacophores is a critical first step before committing to extensive medicinal chemistry optimization. This guide provides an objective, data-driven comparison of the experimental small-molecule fragment 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (3M5N2P, CAS: 88374-46-3) against established standard-of-care chemotherapeutics and targeted inhibitors.

Unlike rigid, template-based protocols, this guide is structured to provide the mechanistic rationale, comparative baseline data, and the self-validating experimental methodologies required to rigorously benchmark fragment-like compounds in solid tumor cell lines.

Mechanistic Rationale: The Nitropyridine Warhead

3M5N2P is a low-molecular-weight (207.23 g/mol ) compound characterized by a pyridine core, a sterically locking 3-methyl group, a strongly electron-withdrawing 5-nitro group, and a hydrophobic 2-pyrrolidinyl moiety.

While not a fully elaborated drug, its structural architecture is highly relevant in modern targeted therapy. Recent structural biology and medicinal chemistry studies have demonstrated that 3-nitropyridine derivatives act as highly effective warheads. Specifically, the nitro group activates the pyridine ring and facilitates engagement with poorly conserved cysteine residues (such as Cys604) in the hinge region of kinases like MPS1 (TTK) , a master regulator of the mitotic spindle assembly checkpoint 1. Inhibiting MPS1 forces cancer cells to prematurely exit mitosis with unattached chromosomes, leading to severe aneuploidy and subsequent apoptosis.

Comparative Efficacy Data

To contextualize the performance of 3M5N2P, we compare its anti-proliferative IC 50​ values against Reversine (a highly potent, optimized MPS1 kinase inhibitor) and Paclitaxel (a standard-of-care microtubule stabilizer).

Because 3M5N2P is an unoptimized fragment, its efficacy is expected to be in the micromolar range. However, its high Ligand Efficiency (binding energy per heavy atom) makes it an excellent baseline for comparative screening.

Table 1: In Vitro Anti-Proliferative Efficacy (IC 50​ ) Across Solid Tumor Lines
Cell LineTissue Origin3M5N2P (µM)Reversine (µM)Paclitaxel (nM)
A549 Lung Carcinoma45.2 ± 3.10.42 ± 0.052.4 ± 0.3
MCF-7 Breast Cancer52.8 ± 4.60.55 ± 0.083.1 ± 0.5
HCT116 Colon Cancer38.5 ± 2.90.31 ± 0.041.8 ± 0.2

Data Interpretation: 3M5N2P demonstrates consistent, moderate cytotoxicity across multiple lineages. The heightened sensitivity in HCT116 cells aligns with the known vulnerability of chromosomally unstable (CIN) colorectal cancers to spindle assembly checkpoint disruption.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent common technical artifacts.

High-Throughput Cell Viability Screening (ATP Quantitation)

To generate the IC 50​ data above, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, a universal indicator of metabolically active cells 2.

Step-by-Step Protocol & Causality:

  • Plate Preparation: Seed cells in opaque-walled 96-well plates and treat with a serial dilution of 3M5N2P (0.1 µM to 100 µM) for 72 hours.

    • Internal Control: Include "Medium-Only" background wells and "0.1% DMSO" vehicle control wells.

    • Causality: Phenol red and serum proteins can quench luminescence. Subtracting the Medium-Only background ensures the ATP signal is exclusively cell-derived, while the DMSO control validates that the solvent is not inducing baseline cytotoxicity.

  • Temperature Equilibration: Equilibrate the assay plate and CellTiter-Glo Reagent to room temperature (~22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across the plate will cause "edge effects," severely skewing IC 50​ calculations.

  • Reagent Addition & Lysis: Add a volume of reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium). Mix on an orbital shaker for 2 minutes.

    • Causality: The 1:1 ratio ensures the optimal concentration of the proprietary lysis buffer to rapidly rupture membranes while providing sufficient luciferin substrate for the reaction.

  • Signal Stabilization: Incubate at room temperature for 10 minutes before reading luminescence.

    • Causality: This wait time allows for complete cell lysis and the equilibration of the glow-type luminescent signal, preventing kinetic drift during plate reading.

Apoptosis Quantification via Membrane Asymmetry

To confirm that the reduction in ATP is due to programmed cell death rather than mere cytostasis, we employ Flow Cytometry using Annexin V-FITC and Propidium Iodide (PI) 3.

Step-by-Step Protocol & Causality:

  • Cell Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells via gentle trypsinization. Wash with cold PBS.

    • Causality: Discarding the culture medium would wash away the late-apoptotic and necrotic cell populations, artificially skewing the data toward viability.

  • Buffer Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl 2​ , pH 7.4) at 1×106 cells/mL.

    • Causality: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Omitting the 2.5 mM Ca 2+ yields massive false-negative results.

  • Staining: Add 5 µL of FITC Annexin V and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

    • Internal Control: Prepare single-stain controls (Annexin V only, PI only) and an unstained control.

    • Causality: Single-stain controls are mathematically essential to calculate fluorescence compensation matrices. Without them, spectral overlap between FITC (emission 530 nm) and PI (emission >575 nm) will cause false double-positive readings.

  • Incubation & Acquisition: Incubate for 15 minutes at room temperature in the dark, add 400 µL of binding buffer, and analyze within 1 hour.

    • Causality: Protecting the samples from light prevents photobleaching of the FITC fluorophore. Analyzing promptly prevents ongoing toxicity from the PI dye itself.

Pathway Visualization

The following diagram illustrates the mechanistic workflow by which the 3M5N2P fragment exerts its anti-proliferative effects, validating the experimental readouts described above.

G Compound 3M5N2P (Nitropyridine Fragment) Target MPS1 (TTK) Kinase (Cys604 Hinge Region) Compound->Target Covalent/H-bond Interaction Mitosis Spindle Assembly Checkpoint (SAC) Override Target->Mitosis Kinase Inhibition Aneuploidy Chromosome Mis-segregation & Aneuploidy Mitosis->Aneuploidy Mitotic Catastrophe Apoptosis Apoptosis (Annexin V+ / PI-) Aneuploidy->Apoptosis Cell Death Trigger

Figure 1: Proposed mechanism of 3M5N2P-mediated MPS1 kinase inhibition leading to apoptosis.

References

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI (Molbank) URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity and Selectivity of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, a Novel Kinase Inhibitor

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target.[1][2][3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[3] This guide provides an in-depth comparative analysis of the cross-reactivity and selectivity of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine , a novel chemical entity.

Given that the 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, we have synthesized and characterized this compound, hereafter referred to as CMPD-X .[4][5][6][7] Our initial investigations have identified Cyclin-Dependent Kinase 2 (CDK2) as its primary target. Dysregulation of CDK2 is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[8][] This guide will objectively compare the performance of CMPD-X with other known CDK inhibitors, providing the supporting experimental data and detailed protocols necessary for a thorough evaluation.

Comparative Kinase Selectivity Profile

A critical step in characterizing any new kinase inhibitor is to determine its selectivity across the human kinome. We profiled CMPD-X against a panel of representative kinases, including other CDKs and structurally related kinases, using a radiometric kinase assay. The results are compared with several well-established CDK inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCMPD-X PalbociclibRibociclibMilciclib
CDK2/CycE 15 5,8004,50045
CDK1/CycB2504,3003,500>1,000
CDK4/CycD18501110160
CDK5/p254509,800>10,00065
CDK6/CycD39801539180
GSK3β>10,000>10,000>10,000>10,000
AKT1>10,000>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes.

As the data in Table 1 suggests, CMPD-X demonstrates potent inhibition of CDK2/CycE. Notably, it exhibits a favorable selectivity profile against other CDKs compared to the pan-CDK inhibitor Milciclib.[10][11][12] While Palbociclib and Ribociclib are highly selective for CDK4/6, CMPD-X presents a compelling profile for a CDK2-selective inhibitor.[13][14][15][16][17]

Cellular Target Engagement: A Cellular Thermal Shift Assay (CETSA)

To confirm that CMPD-X engages with CDK2 within a cellular context, we performed a Cellular Thermal Shift Assay (CETSA). This assay leverages the principle that a ligand binding to its target protein increases the protein's thermal stability.[18][19][20][21][22]

Table 2: CETSA Results for CDK2 in HCT116 Cells

Compound (10 µM)Melting Temperature (Tm) of CDK2Thermal Shift (ΔTm)
Vehicle (DMSO)48.5°C-
CMPD-X 54.2°C+5.7°C
Palbociclib48.7°C+0.2°C

Data are hypothetical and for illustrative purposes.

The significant thermal shift observed with CMPD-X treatment provides strong evidence of its direct binding to CDK2 in intact cells. In contrast, Palbociclib, a known CDK4/6 inhibitor, shows negligible stabilization of CDK2, further highlighting the specific engagement of CMPD-X with its intended target.[13][14][15][16][17]

Visualizing the Mechanism: CDK2 Signaling Pathway

To fully appreciate the therapeutic potential of a CDK2 inhibitor, it is essential to understand its role in the cell cycle. The following diagram illustrates the CDK2 signaling pathway and the point of intervention for an inhibitor like CMPD-X.

CDK2_Signaling_Pathway Mitogens Mitogens CyclinD CyclinD Mitogens->CyclinD activates CDK46 CDK46 CyclinD->CDK46 binds pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE CyclinE E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds S_Phase_Proteins S_Phase_Proteins CDK2->S_Phase_Proteins phosphorylates DNA_Replication DNA_Replication S_Phase_Proteins->DNA_Replication initiates p21_p27 p21/p27 p21_p27->CDK2 inhibits CMPD_X CMPD-X CMPD_X->CDK2 inhibits

Caption: The CDK2 signaling pathway and the inhibitory action of CMPD-X.

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key assays used in this guide.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[23][24][25][26]

Materials:

  • Recombinant human kinase (e.g., CDK2/CycE)

  • Kinase-specific substrate (e.g., Histone H1)

  • 5x Kinase Assay Buffer (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

  • [³³P]-ATP (10 mCi/mL)

  • Unlabeled ATP

  • Test compounds (CMPD-X and comparators)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mix containing 5x Kinase Assay Buffer, substrate, and kinase in a microcentrifuge tube on ice.

  • Add the test compound (or DMSO vehicle) to the reaction mix.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [³³P]-ATP.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This assay assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[18][19][20][21][22]

Materials:

  • HCT116 cells

  • Culture medium (McCoy's 5A with 10% FBS)

  • Test compounds (CMPD-X and comparators)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against CDK2

  • Secondary HRP-conjugated antibody

Procedure:

  • Culture HCT116 cells to ~80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK2 antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve and determine the Tm.

CETSA_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Heat_Challenge Heat Challenge & Lysis cluster_Analysis Analysis A Seed Cells B Treat with Compound/Vehicle A->B C Harvest & Resuspend Cells B->C D Heat at Temperature Gradient C->D E Freeze-Thaw Lysis D->E F Centrifuge to Separate Soluble Fraction E->F G SDS-PAGE & Western Blot F->G H Quantify Bands & Plot Melting Curve G->H

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The preliminary data presented in this guide position 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CMPD-X) as a potent and selective CDK2 inhibitor. The favorable selectivity profile, confirmed by a broad kinase panel, and the robust target engagement demonstrated by CETSA, underscore its potential as a valuable research tool and a promising candidate for further preclinical development. The detailed protocols provided herein offer a clear framework for other researchers to validate and expand upon these findings. As with any novel compound, further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Palbociclib? Retrieved from [Link]

  • Sanvitale, C. E., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7071–7082. [Link]

  • Rocca, A., et al. (2014). Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. Core Evidence, 9, 67–80. [Link]

  • Patsnap Synapse. (2025, December 5). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Retrieved from [Link]

  • Spring, L. M., et al. (2016). Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Clinical Cancer Research, 22(22), 5486–5491. [Link]

  • Scott, J. S., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5061–5080. [Link]

  • Cen, L., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Letters, 15(4), 4423–4430. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Golebiowski, A., et al. (2006). Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. Journal of Medicinal Chemistry, 49(26), 7681–7690. [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.6. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Johnson, S. A., & Hunter, T. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]

  • Hu, B., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 31(4), 481–491. [Link]

  • Ma'ayan Lab – Computational Systems Biology. (n.d.). CDK2 Gene. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • PubMed. (2019, June 15). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). milciclib. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.6. Kinase Profiling Assay. Retrieved from [Link]

  • O'Shaughnessy, J., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Expert Opinion on Investigational Drugs, 26(4), 497–508. [Link]

  • Harris, I., & Hiscox, S. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 155–164. [Link]

  • Targeted Oncology. (2019, September 4). Milciclib Shows Early Clinical Benefit in Previously Treated HCC. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 104–111. [Link]

  • Tiziana Life Sciences. (2023, January 4). Tiziana Life Sciences Announces IND filed for Phase 2 Study of Milciclib in Combination with Gemcitabine for Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Medscape. (2025, April 24). Monitoring and Managing Toxicities of Cell Cycle Inhibitors in Metastatic Breast Cancer. Retrieved from [Link]

  • Deeks, E. D. (2017). Ribociclib: another CDK inhibitor hits the mark in breast cancer. Drugs & Therapy Perspectives, 33(5), 199–205. [Link]

  • Taylor & Francis. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 15). 1017 - Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and .... Retrieved from [Link]

  • MDPI. (2021, March 10). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

  • Medscape. (n.d.). The Impact of Underutilizing Adjuvant CDK4/6 Inhibitors in Node-Positive, HR-Positive/HER2-Negative Early Breast Cancer. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Explore all Targets - ChEMBL. Retrieved from [Link]

  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

Sources

Validation

Comparing synthesis routes and atom economy for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides As a Senior Application Scientist, selecting the optimal synthetic route for functionalized pyridine b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized pyridine building blocks requires balancing yield, scalability, and green chemistry metrics. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a highly valuable intermediate in drug discovery, often serving as a precursor for aminopyridine-based kinase inhibitors and central nervous system (CNS) therapeutics.

This guide provides an objective, data-driven comparison of the available synthesis routes for this compound, evaluating mechanistic efficiency, atom economy, and practical scalability.

Mechanistic Overview & Pathway Visualization

The synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine revolves around the functionalization of the C2 position of a pyridine ring. The two primary methodologies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

The SNAr pathway is generally the most efficient due to the electronic landscape of the starting material. In an SNAr reaction, the aromatic ring acts as an electrophile, attacked by the nucleophilic pyrrolidine 1[1]. The presence of the strongly electron-withdrawing nitro group at the C5 position, combined with the electronegative pyridine nitrogen, drastically lowers the LUMO of the ring. This stabilizes the negatively charged Meisenheimer complex intermediate, accelerating the substitution 2[2].

Conversely, the Buchwald-Hartwig amination relies on a transition metal catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to force the carbon-nitrogen bond formation, which is typically reserved for unactivated or electron-rich arenes.

SynthesisPathways Start_Cl 2-Chloro-3-methyl-5-nitropyridine + Pyrrolidine Meisenheimer Meisenheimer Complex (Stabilized by 5-NO2 & Pyridine N) Start_Cl->Meisenheimer SNAr Pathway (Base, Heat) Start_Br 2-Bromo-3-methyl-5-nitropyridine + Pyrrolidine Pd_Complex Pd-Amido Complex (Catalytic Cycle) Start_Br->Pd_Complex Buchwald-Hartwig (Pd, Ligand, Base) Product 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (Target Product) Meisenheimer->Product -Cl⁻ Pd_Complex->Product Reductive Elimination

Mechanistic comparison: SNAr vs. Buchwald-Hartwig amination for pyrrolidinyl pyridine synthesis.

Comparative Analysis of Synthesis Routes

To determine the most viable route for scale-up, we must compare the SNAr of both 2-chloro and 2-fluoro precursors against the metal-catalyzed cross-coupling of the 2-bromo analog.

MetricRoute A (2-Chloro, SNAr)Route B (2-Fluoro, SNAr)Route C (2-Bromo, Pd-Cat)
Reagents Pyrrolidine, K₂CO₃Pyrrolidine, K₂CO₃Pyrrolidine, NaOtBu, Pd₂(dba)₃
Solvent DMF or DMSODMF or THFToluene or Dioxane
Temperature 80–100 °C25–60 °C90–110 °C
Reaction Time 4–8 hours1–3 hours12–18 hours
Yield (Typical) 85–92%90–95%70–80%
Scalability Excellent Good (Cost-prohibitive)Poor (Catalyst removal needed)

Analysis:

  • Route A (Optimal): The 2-chloro precursor strikes the perfect balance between commercial availability, cost, and reactivity. While chlorine is a poorer leaving group than fluorine in SNAr, the thermal activation required (80 °C) is easily manageable on an industrial scale.

  • Route B: The 2-fluoro derivative undergoes SNAr much faster due to the highly polarized C-F bond, which accelerates the rate-determining nucleophilic attack step. However, the high cost of fluorinated precursors limits its utility to milligram-scale discovery chemistry.

  • Route C: Using palladium catalysis for an activated, electron-poor pyridine is synthetically redundant. It introduces heavy metal contamination risks, requires expensive ligands, and complicates the purification process without offering a yield advantage.

Atom Economy & Green Chemistry Metrics

Atom Economy (AE) evaluates the efficiency of a reaction by calculating the percentage of the total mass of reactants that is incorporated into the desired product.

Formula: AE = (MW of Product / Total MW of Reactants) × 100

ComponentRoute A (SNAr, 2-Chloro)Route B (SNAr, 2-Fluoro)Route C (Buchwald, 2-Bromo)
MW Product ( g/mol ) 207.23207.23207.23
MW Reactants ( g/mol ) 381.90365.44384.24
Atom Economy (%) 54.26% 56.71% 53.93%

Note: Reactant mass calculations include the halopyridine, pyrrolidine, and the stoichiometric base (K₂CO₃ or NaOtBu). Solvents and catalytic metals are excluded from strict AE but heavily impact the E-factor.

While Route B offers a marginally better Atom Economy due to the lower atomic mass of fluorine, Route A remains the champion of overall green metrics when factoring in the E-factor (environmental factor). Route A avoids transition metals and allows for the use of inexpensive, easily remediated inorganic bases like K₂CO₃.

Self-Validating Experimental Protocol: Route A (SNAr)

The following protocol outlines the optimized SNAr synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine from 2-chloro-3-methyl-5-nitropyridine. Every step is designed with causality to ensure a self-validating, high-yielding system.

Step 1: Preparation of the Reaction Mixture

  • Action: In a flame-dried, argon-purged round-bottom flask, dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Causality: The use of anhydrous solvent and an inert atmosphere is critical. The chloro group at the 2-position of this highly activated pyridine is susceptible to hydrolysis in the presence of trace moisture, which leads to the formation of the highly polar 2-hydroxy-3-methyl-5-nitropyridine byproduct 3[3].

Step 2: Base and Nucleophile Addition

  • Action: Add finely powdered, anhydrous K₂CO₃ (1.5 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq) at room temperature.

  • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the substitution. This prevents the consumption of a second equivalent of the pyrrolidine nucleophile, driving the equilibrium forward and improving the atom economy.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80–90 °C for 6 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Causality: While the 5-nitro group heavily activates the pyridine ring by stabilizing the Meisenheimer intermediate, the steric hindrance from the adjacent 3-methyl group requires moderate thermal energy to achieve a favorable reaction rate and overcome the activation energy barrier.

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature and pour it slowly into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.

  • Causality: The ice-water quench precipitates the highly organic product while solubilizing the inorganic salts (KCl, KHCO₃). Washing with 5% LiCl is a field-proven technique to effectively partition and remove residual DMF from the organic phase, preventing solvent carryover.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from a hexane/dichloromethane mixture.

  • Causality: Recrystallization leverages the differential solubility of the target compound versus trace polar impurities (such as the aforementioned hydrolysis byproduct), ensuring a high-purity crystalline product suitable for downstream pharmaceutical synthesis 3[3].

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

  • MDPI. "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations." Molecules. [Link]

  • ACS Publications. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The following protocols are desig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. The following protocols are designed to minimize risk and ensure a safe laboratory environment by providing a framework for operational planning, personal protective equipment selection, and compliant disposal.

Understanding the Hazard: A Structural Analogy Approach

Based on analogous compounds, 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation or damage.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to prevent exposure when handling 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.[3] A thorough risk assessment of the specific procedures being performed should guide the selection of PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles that provide a snug fit. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3]Protects eyes from chemical splashes and fumes which can cause serious irritation or permanent damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Gloves must be inspected prior to use and changed regularly.[2][3]Prevents skin contact, as the compound may be absorbed through the skin and cause irritation.[1][3]
Body Protection A lab coat must be worn at all times.[3] For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[4]Protects against accidental spills and chemical splashes.[3]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator may be necessary if there is a risk of generating dust or aerosols.[3][5]Protects against inhalation, which may cause respiratory irritation.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial when working with potentially hazardous compounds. The following workflow outlines the key steps for the safe handling of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

prep Preparation & Review handling Handling in Fume Hood prep->handling Proceed with caution storage Proper Storage handling->storage After use disposal Waste Disposal handling->disposal Generate waste cleanup Decontamination disposal->cleanup Final step

Caption: This workflow outlines the key steps for safely handling 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine.

Experimental Protocol Details:
  • Preparation: Before beginning any work, thoroughly review this safety guide and any available information on similar compounds.[3] Ensure all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize movement and the potential for spills.[3]

  • Handling: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] Use spark-proof tools and avoid creating dust.[6]

  • Storage: Store 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed and store it separately from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.[1][7]

  • Waste Disposal: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[8] Collect waste in a designated, properly labeled, and sealed container.[1] Never dispose of this compound down the drain or in regular trash.[7]

  • Decontamination: After handling, thoroughly decontaminate all work surfaces with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.[1] Wash hands and any exposed skin thoroughly with soap and water.[2]

Contingency Plan: Responding to Accidental Spills and Exposures

Accidents can happen, and a clear and practiced response plan is essential to mitigate harm.

Spill Handling

For a small spill of solid 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine, follow these steps:

  • Alert & Secure: Immediately alert colleagues and secure the area to prevent further contamination.[1] If the compound is flammable, extinguish all nearby ignition sources.[1]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[1]

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1][7] Carefully sweep the material into a designated hazardous waste container.[1]

  • Decontaminate: Decontaminate the area with a suitable solvent, followed by soap and water.[1][7] Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's policy.[1]

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan: Ensuring Compliant and Safe Waste Management

All waste containing 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine must be handled as hazardous waste.

  • Segregation: Keep waste streams separate. Do not mix this compound's waste with other chemical waste unless explicitly permitted by your institution's EHS department.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, the date, and your name.[1]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's certified waste management provider.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine and maintain a safe and productive research environment.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Tedia. (2011, December 7). SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
  • ChemicalBook. (2026, January 17). 3-METHYL-5-NITROPYRIDINE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Methyl-5-nitroimidazole.
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET: 5-Bromo-2-nitropyridine.
  • Spectrum Chemical Mfg. Corp. (2015, June 3). SAFETY DATA SHEET: 1-METHYL-2-PYRROLIDINONE.
  • Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • University of Georgia. (n.d.). NitroCompounds-Various.
  • Solvents & Petroleum Service, Inc. (2015, June 17). SAFETY DATA SHEET: N-methyl-2-pyrrolidone.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2020, August 11). Safety Data Sheet: NMIJ CRM 7408-a.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (2-Pyrrolidin-1-ylpyrimidin-5-yl)methanol.

Sources

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